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  • Product: 3-[2-(Pyridin-2-yl)ethynyl]aniline
  • CAS: 930395-74-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 3-[2-(Pyridin-2-yl)ethynyl]aniline: A Strategic Building Block in Drug Discovery

Executive Summary 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7)[1] is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and materials science. Characterized by an anili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7)[1] is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and materials science. Characterized by an aniline moiety connected to a 2-substituted pyridine ring via a rigid ethynyl linker, this molecule serves as a critical intermediate in the synthesis of type II kinase inhibitors and fluorescent probes. This whitepaper provides an in-depth analysis of its physicochemical properties, quantum mechanical characteristics, and synthetic methodologies, offering actionable, self-validating protocols for researchers.

Molecular Architecture & Physicochemical Profiling

The structural topology of 3-[2-(Pyridin-2-yl)ethynyl]aniline dictates its physicochemical behavior. The rigid alkyne cylinder restricts the conformational degrees of freedom, which is a strategic design choice in medicinal chemistry to minimize the entropic penalty upon target binding.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, derived from predictive models and structural analysis ()[2]:

ParameterValueCausality / Significance
CAS Number 930395-74-7Unique chemical identifier[1].
Molecular Formula C13H10N2Defines the atomic composition[2].
Monoisotopic Mass 194.0844 DaLow molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[2].
XLogP (Predicted) 2.2Optimal lipophilicity for membrane permeability, balanced by the polar nitrogen atoms[2].
Topological Polar Surface Area ~38.9 ŲExcellent for oral bioavailability and cellular penetration; well below the 140 Ų limit.
Hydrogen Bond Donors 1 (Aniline -NH₂)Provides a critical vector for hinge-region binding or synthetic amide coupling.
Hydrogen Bond Acceptors 2 (Pyridine -N, Aniline -N)Enhances aqueous solubility and participates in key protein-ligand interactions.

Quantum Mechanical & Electronic Properties

The molecule exhibits a classic donor- π -acceptor (D- π -A) architecture. The aniline group acts as an electron-donating group (EDG), while the pyridine ring serves as an electron-withdrawing group (EWG). The ethynyl linker provides a linear, highly conjugated π -system that facilitates intramolecular charge transfer (ICT).

  • Fluorescence: The extended conjugation lowers the HOMO-LUMO gap, rendering the molecule fluorescent under UV excitation. This property is highly advantageous for developing trackable biological probes.

  • Dipole Moment: The inherent push-pull electronic nature creates a strong permanent dipole, influencing its solubility profile and binding orientation within polarized protein pockets.

Applications in Targeted Therapeutics

In the realm of oncology, the ethynyl linker is a hallmark of third-generation kinase inhibitors (e.g., ). The linear, rod-like geometry of the alkyne allows the molecule to bypass bulky gatekeeper mutations (such as the T315I mutation in BCR-ABL) by threading through narrow hydrophobic channels within the kinase active site.

  • Pyridine Ring: Typically acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone.

  • Aniline Handle: Serves as a synthetic anchor point. Through straightforward amide coupling, the molecule can be extended into the solvent-exposed region to improve pharmacokinetic properties.

Pharmacophore Aniline Aniline Moiety H-Bond Donor / Amide Handle Alkyne Ethynyl Linker Rigid Spacer / Shape Complementarity Aniline->Alkyne Conjugated Electron Donor Pyridine Pyridine Ring H-Bond Acceptor / Hinge Binder Alkyne->Pyridine Conjugated Electron Acceptor Kinase Kinase Active Site DFG-Out Conformation Alkyne->Kinase Hydrophobic Interaction Pyridine->Kinase H-Bonding (Hinge Region)

Pharmacophore mapping and logical relationships in kinase inhibitor design.

Synthetic Methodologies & Self-Validating Protocols

The most efficient route to synthesize 3-[2-(Pyridin-2-yl)ethynyl]aniline is via a between 3-ethynylaniline and 2-bromopyridine. This palladium-catalyzed sp²-sp carbon coupling requires strict adherence to self-validating mechanistic principles to ensure high yields.

Causality in Experimental Design
  • Deoxygenation: The terminal alkyne (3-ethynylaniline) is highly susceptible to oxidative dimerization (Glaser coupling) in the presence of oxygen and copper. Rigorous argon purging is not merely a recommendation; it is a mechanistic necessity to prevent the formation of the unwanted 1,4-bis(3-aminophenyl)buta-1,3-diyne byproduct.

  • Amine Base: Triethylamine (TEA) serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the hydrobromic acid generated during the catalytic cycle, driving the reaction forward.

Step-by-Step Sonogashira Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 3-ethynylaniline (1.0 eq) and 2-bromopyridine (1.1 eq) in anhydrous DMF/TEA (1:1 ratio).

  • Degassing (Self-Validation Step): Purge the solution with ultra-pure Argon for 15-20 minutes. Validation: The absence of a blue/green tint (indicative of oxidized copper(II) species) upon catalyst addition confirms successful deoxygenation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq) under a positive stream of Argon.

  • Reaction Heating: Seal the flask and heat to 70°C for 12 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 3:1).

  • Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water and brine to remove DMF and amine salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to yield the pure product.

Sonogashira Start Reagent Preparation 3-Ethynylaniline + 2-Bromopyridine Deox Deoxygenation (Argon Purge) Prevents Glaser Homocoupling Start->Deox Cat Catalyst Addition Pd(PPh3)2Cl2 + CuI + TEA Deox->Cat React Reaction Heating 70°C, 12h Cat->React Workup Aqueous Workup & Extraction EtOAc / Brine React->Workup Purify Column Chromatography Silica Gel (Hexane/EtOAc) Workup->Purify Product Pure Product 3-[2-(Pyridin-2-yl)ethynyl]aniline Purify->Product

Sonogashira cross-coupling workflow for 3-[2-(Pyridin-2-yl)ethynyl]aniline.

References

  • PubChem. "3-(2-pyridin-2-ylethynyl)aniline (CID 16227925)." National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal Named Reactions. Available at:[Link]

  • Huang, W. S., et al. "Discovery of Ponatinib (AP24534), a Potent, Orally Active Pan-BCR-ABL Inhibitor." Journal of Medicinal Chemistry, 2010. Available at:[Link]

Sources

Exploratory

Photophysical Characterization of 3-[2-(Pyridin-2-yl)ethynyl]aniline: A Technical Guide to UV-Vis and Emission Spectroscopy

Structural Photophysics: The Meta-Linkage Effect in D-π-A Systems The rational design of fluorescent probes and optoelectronic materials often relies on Donor-π-Acceptor (D-π-A) architectures. 3-[2-(Pyridin-2-yl)ethynyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Photophysics: The Meta-Linkage Effect in D-π-A Systems

The rational design of fluorescent probes and optoelectronic materials often relies on Donor-π-Acceptor (D-π-A) architectures. 3-[2-(Pyridin-2-yl)ethynyl]aniline represents a highly specific class of these systems, where an electron-donating aniline moiety is connected to an electron-withdrawing pyridine ring via a rigid ethynyl (C≡C) bridge[1].

While para-substituted analogs allow for direct resonance delocalization across the entire molecular backbone, the meta-substitution (3-position) of the amino group in this compound fundamentally alters its ground- and excited-state dynamics. In the ground state ( S0​ ), the meta-linkage disrupts direct resonance, leading to a spatial separation between the Highest Occupied Molecular Orbital (HOMO), which localizes on the aniline donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which localizes on the ethynyl-pyridine acceptor.

The Causality of the Optical Signature: Because of this reduced electronic coupling in the ground state, the transition dipole moment for the S0​→S1​ excitation is smaller than that of its para-isomer. This manifests as a blue-shifted UV-Vis absorption maximum ( λmax​ ) and a comparatively lower molar extinction coefficient ( ϵ ). However, upon photoexcitation, the molecule undergoes rapid structural planarization and solvent reorganization to form an Intramolecular Charge Transfer (ICT) state[2]. The spatial separation of the frontier orbitals results in a massive excited-state dipole moment, making the emission highly sensitive to the surrounding solvent environment—a phenomenon known as positive solvatochromism.

Photophysics GS Ground State (S0) LE Locally Excited State (LE) GS->LE UV Excitation (Franck-Condon) ICT ICT State (Polarized) LE->ICT Solvent Relaxation (Dipole Stabilization) EM Fluorescence (Solvatochromic) LE->EM Emission in Non-polar Media ICT->EM Radiative Decay (Red-shifted)

Photophysical transitions in D-π-A systems highlighting the formation of the ICT state.

Quantitative Photophysical Benchmarks

To establish a baseline for experimental validation, the following table summarizes the representative photophysical properties of 3-[2-(Pyridin-2-yl)ethynyl]aniline across solvents of varying polarities. The data illustrates the hallmark of meta-linked ICT systems: minimal shifting in absorption alongside massive, polarity-driven shifts in emission[3].

SolventDielectric Constant ( ϵr​ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( Φ )
Hexane 1.89315385~5,7700.45
Dichloromethane 8.93320415~7,1500.38
Acetonitrile 37.5322440~8,3300.15
Methanol 32.7325455~8,7900.08

Note: The dramatic decrease in Quantum Yield ( Φ ) in polar protic solvents (Methanol) is caused by hydrogen bonding to the pyridine nitrogen and the amine, which opens non-radiative decay pathways via enhanced vibrational coupling.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible acquisition of the absorption and emission spectra, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems , meaning they contain internal checks to prevent common spectroscopic artifacts such as inner filter effects, excimer formation, and Raman scattering interference.

Protocol A: Sample Preparation & Concentration Validation
  • Stock Solution Generation: Dissolve 3-[2-(Pyridin-2-yl)ethynyl]aniline in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a 1.0×10−3 M stock. Causality: DMSO ensures complete dissolution of the rigid hydrophobic backbone while preventing premature aggregation.

  • Serial Dilution: Dilute the stock into the target spectroscopic solvents (e.g., Hexane, DCM, Acetonitrile) to achieve a working concentration range of 1.0×10−6 M to 5.0×10−5 M.

  • Beer-Lambert Validation: Measure the absorbance of the dilution series at the anticipated λmax​ (~320 nm).

    • Self-Validation Check: Plot Absorbance vs. Concentration. A strictly linear relationship confirms the absence of ground-state aggregation (e.g., π−π stacking). If the plot deviates from linearity, discard the higher concentrations until linearity is restored.

Protocol B: UV-Vis Absorption Spectroscopy
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure target solvent. Run a baseline scan from 200 nm to 600 nm to subtract solvent absorption and cuvette scattering.

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution. Scan from 200 nm to 600 nm.

  • Optical Density (OD) Check: Ensure the maximum absorbance ( Amax​ ) is between 0.05 and 0.10 OD .

    • Causality: Maintaining an OD <0.10 is critical before moving to emission scanning. Higher absorbances lead to the Primary Inner Filter Effect (where the sample absorbs the excitation light before it penetrates the cuvette) and the Secondary Inner Filter Effect (where the sample re-absorbs its own emitted light), severely distorting the emission spectrum and quantum yield calculations[3].

Protocol C: Steady-State Fluorescence Emission
  • Excitation Selection: Set the excitation wavelength ( λex​ ) to the absorption λmax​ determined in Protocol B.

  • Emission Scanning: Scan the emission from λex​+15 nm to 650 nm. Use narrow slit widths (e.g., 2 nm excitation / 2 nm emission) to maximize resolution.

  • Excitation Independence Validation: Shift the excitation wavelength by ±5 nm and re-scan the emission.

    • Self-Validation Check: The emission λmax​ and spectral shape must remain identical regardless of the excitation wavelength. If the emission spectrum shifts, it indicates the presence of impurities or multiple emitting species (such as unrelaxed conformers), invalidating the purity of the ICT state.

Protocol D: Quantum Yield ( Φ ) Determination

For highly solvatochromic D-π-A compounds, absolute quantum yield measurements using an integrating sphere are prioritized over relative methods, as finding a single reference standard that matches the broad emission shifts across different solvents is error-prone[4].

  • Sphere Calibration: Calibrate the integrating sphere using a certified light source to account for the spectral responsivity of the detector.

  • Blank Measurement: Place a cuvette with pure solvent into the sphere. Record the excitation scatter profile. Causality: This captures the exact photon flux entering the system and accounts for solvent Raman scattering.

  • Sample Measurement: Place the sample cuvette into the sphere. Record both the attenuated excitation scatter and the broad emission profile.

  • Integration: Calculate Φ by dividing the area of the emission peak (photons emitted) by the difference in area between the blank and sample excitation peaks (photons absorbed).

Protocol Prep 1. Sample Prep OD < 0.1 at λ_ex Abs 2. UV-Vis Scan Identify λ_max Prep->Abs Em 3. Emission Scan Map Stokes Shift Abs->Em QY 4. Quantum Yield Absolute via Sphere Em->QY Val 5. Protocol Validation Excitation Independence QY->Val Val->Prep Iterative Optimization

Self-validating experimental workflow for the acquisition of UV-Vis and emission spectra.

References

  • Source: unimi.
  • Source: acs.
  • National Institutes of Health (PMC)

Sources

Foundational

A Technical Guide to Density Functional Theory (DFT) Calculations for 3-[2-(Pyridin-2-yl)ethynyl]aniline

Executive Summary This technical guide provides a comprehensive, in-depth protocol for performing Density Functional Theory (DFT) calculations on 3-[2-(Pyridin-2-yl)ethynyl]aniline. This molecule, featuring a pyridine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for performing Density Functional Theory (DFT) calculations on 3-[2-(Pyridin-2-yl)ethynyl]aniline. This molecule, featuring a pyridine ring linked to an aniline moiety via an ethynyl bridge, represents a class of compounds with significant potential in drug discovery and materials science. Understanding its electronic structure and physicochemical properties is paramount for rational design and development. This document navigates the theoretical underpinnings of DFT, delivers a validated, step-by-step computational workflow, and details the analysis of key molecular properties. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage DFT for molecular characterization.

Introduction: The 'Why' and 'How' of Computational Inquiry

The molecule 3-[2-(Pyridin-2-yl)ethynyl]aniline is a heterocyclic aromatic compound. Its constituent parts—a pyridine ring, a known pharmacophore in numerous FDA-approved drugs, and an aniline ring, a common building block in medicinal chemistry and dye synthesis—are joined by a rigid ethynyl linker.[1][2] This structure suggests potential applications ranging from kinase inhibitors to novel organic electronic materials.[3][4]

Experimental synthesis and characterization are indispensable, but they are often resource-intensive. Computational modeling, specifically DFT, provides a powerful, predictive framework to elucidate molecular properties at the electronic level before a single gram of substance is synthesized. DFT allows us to predict:

  • Stable 3D Conformation: The molecule's most likely shape.

  • Electronic Properties: Electron distribution, reactivity hotspots, and orbital energies (HOMO/LUMO).

  • Spectroscopic Signatures: Predictions of IR and UV-Vis spectra to aid in experimental characterization.

  • Interaction Potential: How the molecule might interact with biological targets or other molecules.

This guide provides the theoretical grounding and practical steps to perform these calculations accurately and interpret their results meaningfully.

Theoretical Foundations of Density Functional Theory

At its core, DFT is a method to solve the complex many-body Schrödinger equation. Its revolutionary insight, formalized in the Hohenberg-Kohn (HK) theorems , is that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density, ρ(r), a function of only three spatial coordinates.[5] This is a monumental simplification from the 3N-dimensional wavefunction.

The HK theorems prove that a universal functional for the energy exists, but they do not provide its exact form.[5] The Kohn-Sham (KS) approach makes DFT practical by introducing a fictitious system of non-interacting electrons that share the same electron density as the real, interacting system.[6] This allows the majority of the kinetic energy to be calculated exactly. The genius of the KS approach is to lump all the difficult, unknown parts of the energy (the non-classical electron-electron interactions and the correction to the kinetic energy) into a single term: the exchange-correlation (XC) functional , EXC[ρ(r)].[7]

The accuracy of a DFT calculation hinges almost entirely on the chosen approximation for this EXC. Functionals are often categorized on a metaphorical "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.[3]

A Validated Workflow for DFT Calculations

This section details a robust, step-by-step protocol for performing DFT calculations on 3-[2-(Pyridin-2-yl)ethynyl]aniline. The workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Diagram: The DFT Calculation Workflow

The overall process can be visualized as a sequential and iterative procedure.

cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis Build Build Initial 3D Structure PreOpt Pre-optimization (e.g., MMFF94) Build->PreOpt SelectTheory Select Level of Theory (Functional & Basis Set) PreOpt->SelectTheory GeomOpt Geometry Optimization SelectTheory->GeomOpt Freq Frequency Calculation GeomOpt->Freq CheckFreq Imaginary Frequencies? Freq->CheckFreq CheckFreq->GeomOpt Yes (Re-optimize from distorted geometry) Properties Calculate Properties (HOMO/LUMO, MEP, Spectra) CheckFreq->Properties No (True Minimum Found) Interpret Interpret Results Properties->Interpret

Caption: A validated workflow for DFT calculations.

Molecular Structure Preparation
  • Build the Initial Structure: Using a molecular editor (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of 3-[2-(Pyridin-2-yl)ethynyl]aniline. Ensure correct atom types and bond orders.

  • Pre-optimization: Before employing computationally expensive DFT, perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step removes any egregious structural issues (e.g., atom clashes) and provides a reasonable starting geometry for the DFT calculation.

Level of Theory Selection: The Causality of Choice

The "level of theory" refers to the combination of the exchange-correlation functional and the basis set. This is the most critical decision in a DFT study.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules of this size, a Pople-style 6-311+G(d,p) or an Ahlrichs-style def2-TZVP basis set provides a good balance of accuracy and computational cost. The + indicates the addition of diffuse functions, which are crucial for describing anions and weak non-covalent interactions, while (d,p) denotes polarization functions, which allow for more flexibility in orbital shapes.

  • Exchange-Correlation Functional: The choice of functional depends on the properties of interest.

    • B3LYP: A hybrid-GGA functional that has been a workhorse in computational chemistry. It often provides excellent geometries and is a good starting point.[2][8] However, it may not fully capture long-range dispersion interactions.

    • M06-2X: A hybrid-meta-GGA functional with a high percentage of Hartree-Fock exchange. It is highly recommended for main-group thermochemistry, kinetics, and non-covalent interactions in organic systems.[9][10] Its design makes it particularly suitable for molecules with aromatic rings.

    • ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction. This functional is an excellent choice as it explicitly accounts for the van der Waals interactions that can be important between the pyridine and aniline rings, and it performs well for a broad range of chemical problems.[11][12]

Recommendation for this System: Start with ωB97X-D/def2-TZVP . This level of theory is robust, accounts for dispersion, and is well-suited for the electronic structure of extended π-systems.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

This protocol uses syntax common in programs like Gaussian or ORCA.[13]

  • Create the Input File: This is a text file that tells the software what to do.

  • Execute the Calculation: Submit this input file to the DFT software package.

  • Protocol Validation: The key to a trustworthy result lies in the output of the frequency calculation.

    • Check for Imaginary Frequencies: A true energy minimum on the potential energy surface will have zero imaginary frequencies .

    • If one or more imaginary frequencies exist: The calculated structure is a saddle point (a transition state), not a minimum. You must find the true minimum by, for example, slightly distorting the geometry along the vibrational mode corresponding to the imaginary frequency and re-running the optimization.

Analysis of Molecular Properties

Once a validated, optimized geometry is obtained, a wealth of chemical information can be extracted from the calculation output.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. [14]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests the molecule is more easily excitable and generally more reactive. [1][15]This gap is a first-order approximation of the lowest electronic excitation energy.

PropertyHypothetical Value (eV)Interpretation
HOMO Energy-5.85Energy required to remove an electron (ionization potential)
LUMO Energy-1.20Energy released when an electron is added (electron affinity)
HOMO-LUMO Gap 4.65 Indicates high kinetic stability; likely colorless or pale yellow
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around the molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in drug design. [16]It reveals the most electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles) regions.

  • Red/Yellow Regions (Negative ESP): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen. These are sites for hydrogen bonding or coordination to metal ions.

  • Blue Regions (Positive ESP): Indicate electron-poor areas, such as the amine hydrogens.

Diagram: Conceptual MEP Interpretation

cluster_mol cluster_potential cluster_reactivity Mol 3-[2-(Pyridin-2-yl)ethynyl]aniline (Charge Distribution) Neg_ESP Negative ESP (e.g., Pyridine N) Mol->Neg_ESP Pos_ESP Positive ESP (e.g., Amine H's) Mol->Pos_ESP Electrophile Attracts Electrophiles (H-bond donors, metal ions) Neg_ESP->Electrophile Nucleophile Attracts Nucleophiles (H-bond acceptors, anions) Pos_ESP->Nucleophile

Caption: Relating molecular charge to reactivity via MEP.

Simulating Spectroscopic Data
  • Infrared (IR) Spectrum: The Freq calculation directly provides the vibrational frequencies and their corresponding intensities. This computed IR spectrum can be compared with experimental data to confirm the structure.

  • UV-Vis Spectrum (TD-DFT): To predict the electronic absorption spectrum (which determines color), a Time-Dependent DFT (TD-DFT) calculation is required. [17][18]This is a separate calculation performed on the already optimized ground-state geometry. A typical input keyword would be TD(NStates=10), which calculates the first 10 excited states. The output provides the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.

Advanced Considerations: Simulating Reality

  • Solvent Effects: Gas-phase calculations are a useful baseline, but reactions and biological processes occur in solution. The Polarizable Continuum Model (PCM) is an efficient way to include the bulk electrostatic effects of a solvent. [4][19]This is typically done by adding a keyword like SCRF=(PCM,Solvent=Water) to the input file.

  • Excited State Geometries: While TD-DFT on the ground-state geometry predicts absorption, optimizing the geometry of an excited state can provide insights into fluorescence and photochemistry.

Conclusion

Density Functional Theory provides a robust and predictive framework for the in-silico characterization of 3-[2-(Pyridin-2-yl)ethynyl]aniline. By following a validated workflow—from careful selection of the level of theory to rigorous verification of the optimized geometry—researchers can gain deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. This guide serves as a foundational protocol, enabling scientists to harness the power of DFT to accelerate research and development in medicinal chemistry and materials science.

References

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  • Kalist, S., & Thompson, K. C. (2018). Performance of the M062X density functional against the ISOL set of benchmark isomerization energies for large organic molecules. ResearchGate. Retrieved from [Link]

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  • University of Padua. (n.d.). Hohenberg-Kohn theorem and Kohn-Sham density functional. Retrieved from [Link]

  • University of Cambridge. (n.d.). A very short introduction to density functional theory (DFT). Retrieved from [Link]

  • Fedorov, D. G., et al. (2019). Molecular Electrostatic Potential and Electron Density of Large Systems in Solution Computed with the Fragment Molecular Orbital Method. The Journal of Physical Chemistry A, 123(28), 6067-6075. Retrieved from [Link]

  • Barroso, J. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. The DFT's. Retrieved from [Link]

  • Stöhr, M., et al. (2023). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. Retrieved from [Link]

  • Rahman Badal, Md. M., et al. (2020). Molecular Electrostatic Potential (MEP) calculated at DFT B3LYP/6-311G+(2d,p) level of theory. ResearchGate. Retrieved from [Link]

  • Corminboeuf, C. (2014). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond Van Der Waals Complexes. Accounts of Chemical Research, 47(11), 3217-3224. Retrieved from [Link]

  • WEST code. (n.d.). Intro Tutorial 11: Computing Absorption Spectra Using Time-Dependent Density Functional Theory (TDDFT). Retrieved from [Link]

  • Physics Stack Exchange. (2023). Density functional theory: logical steps from Hohenberg-Kohn theorems to Kohn-Sham equations. Retrieved from [Link]

  • Q-Chem. (n.d.). 12.2.2 Polarizable Continuum Models. Retrieved from [Link]

  • RIKEN AICS. (n.d.). 17. Computational Chemistry Research Unit. Retrieved from [Link]

  • Physics Stack Exchange. (2013). B3LYP vs PBE functionals for conjugated organic systems. Retrieved from [Link]

  • Snow, A. (2022). Polarisable Continuum Models (PCM) and Excited States (TD-DFT). YouTube. Retrieved from [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Retrieved from [Link]

  • Manohara, B. M., et al. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic C-H bond rupture; a Density Functional, B3LYP, study. Retrieved from [Link]

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Exploratory

Advanced Photophysics and Electronic Structure of Pyridin-2-ylethynyl Anilines: A Technical Guide to HOMO-LUMO Modulation

Executive Summary For researchers and drug development professionals working at the intersection of materials science and supramolecular chemistry, mastering the electronic properties of conjugated ligands is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working at the intersection of materials science and supramolecular chemistry, mastering the electronic properties of conjugated ligands is paramount. Pyridin-2-ylethynyl anilines represent a highly versatile class of asymmetric molecules. By acting as a rigid "push-pull" π-system, these compounds allow for precise modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This whitepaper provides an authoritative, in-depth guide to the mechanistic foundations, quantitative energetics, and self-validating experimental protocols required to characterize the electronic band gap of these critical scaffolds.

Molecular Architecture and the Push-Pull π-System

The fundamental electronic properties of 2-(pyridin-2-ylethynyl)aniline and its structural isomers (e.g., 2,6-bis(4-pyridylethynyl)aniline) are dictated by their highly conjugated 1[1]. The molecule operates as a classic "push-pull" system:

  • The Donor: The aniline moiety serves as a strong electron donor.

  • The Acceptor: The electron-deficient pyridine ring acts as an electron acceptor.

  • The Bridge: The intervening ethynyl (C≡C) linker is not merely a structural spacer; it enforces molecular planarity and rigidity, allowing for unbroken π-conjugation across the molecule[1].

This structural rigidity is critical for modulating the frontier molecular orbitals. In these systems, the HOMO is typically localized over the aniline nitrogen and the bonding 1π orbitals of the ethynyl bridge. Conversely, the LUMO is heavily localized on the antibonding 1π* orbitals of the pyridine ring[2]. This distinct spatial separation facilitates highly efficient 3 upon photoexcitation[3].

ICT_Pathway Donor Aniline Moiety (Electron Donor) HOMO Localization Bridge Ethynyl Linker (π-Conjugation Bridge) Donor->Bridge π-Electron Flow Acceptor Pyridine Ring (Electron Acceptor) LUMO Localization Bridge->Acceptor Intramolecular Charge Transfer (ICT) Metal Pt(II) Metal Center (Coordination Node) Acceptor->Metal Coordination / MLCT

Figure 1: ICT pathway and orbital localization in pyridin-2-ylethynyl aniline metal complexes.

Coordination Chemistry: Tuning the Band Gap via Metallacycles

When pyridin-2-ylethynyl anilines are utilized as ligands in organometallic self-assembly—particularly with square-planar Pt(II) acceptors—the electronic band gap undergoes profound modulation. The coordination of the pyridine nitrogen to the heavy metal center stabilizes the LUMO energy level through strong σ-donation and π-backbonding.

For instance, the self-assembly of 2,6-bis(4-pyridylethynyl)aniline with a 60° organoplatinum(II) acceptor yields a highly stable D2h rhomboid2[2]. While the free ligand exhibits high-energy transitions, the resulting metallacycle possesses a significantly narrowed HOMO-LUMO gap. This yields a low-energy excited state that emits in the visible region (>500 nm), driven by ligand-centered transitions with modest contributions from metal-based atomic orbitals[2].

Quantitative Data: HOMO-LUMO Energetics

The table below summarizes the computed energy gaps and corresponding photophysical properties of representative organoplatinum(II) complexes featuring ethynyl-bridged conjugated systems. This data demonstrates how structural variations and acceptor strength dictate the electronic band gap[3].

System / Complex TypeHOMO-LUMO Gap (eV)Emission Max (nm)Dominant Electronic Transition
Free Ligand (Exohedral Aniline)~ 4.50 - 4.80~ 399 - 400π → π* (Ligand-Centered)
Pt(II) Complex 2 (Ferrocene Acceptor)4.26< 450ICT / MLCT
Pt(II) Complex 5 (Extended Conjugation)4.15~ 480ICT / MLCT
Pt(II) Complex 3 (Crown Ether Acceptor)3.99~ 500ICT / MLCT
Pt(II) Complex 4 (Anthracene Acceptor)3.20> 520Strong ICT

Note: Data synthesized from density functional theory (DFT) computations correlating with observed fluorescence maxima.

Experimental Workflow: A Self-Validating Protocol for Band Gap Determination

In advanced materials characterization, relying on a single analytical technique to determine the electronic band gap introduces unacceptable margins of error. As a Senior Application Scientist, I mandate a self-validating triad : Electrochemical, Optical, and Computational analyses.

The causality behind this approach is fundamental: each method measures a slightly different physical phenomenon (e.g., free ion generation in electrochemistry vs. bound exciton formation in optics). Their correlation ensures absolute structural and electronic integrity[1].

Protocol 1: Electrochemical Determination via Cyclic Voltammetry (CV)
  • Purpose: To directly measure the oxidation and reduction potentials, which correspond to the ionization potential (HOMO) and electron affinity (LUMO), respectively.

  • Step-by-Step:

    • Prepare a 1.0 mM solution of the pyridin-2-ylethynyl aniline derivative in anhydrous dichloromethane (DCM).

    • Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Causality: This ensures sufficient ionic conductivity without participating in the redox chemistry.

    • Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and an Ag/AgCl reference electrode.

    • Calibrate the system using a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard.

    • Data Extraction: The onset of the first oxidation peak ( Eoxonset​ ) yields the HOMO energy level ( EHOMO​=−[Eoxonset​+4.8]eV ). The onset of reduction ( Eredonset​ ) yields the LUMO. The difference is the fundamental electrochemical band gap.

Protocol 2: Optical Band Gap via UV-Vis Spectroscopy
  • Purpose: To determine the energy required to promote an electron from the HOMO to the LUMO, creating a bound electron-hole pair (exciton).

  • Step-by-Step:

    • Record the UV-Vis absorption spectrum in a non-polar solvent at room temperature to minimize solvatochromic shifts.

    • Identify the low-energy absorption edge (onset wavelength, λonset​ ) using a Tauc plot.

    • Calculate the optical band gap using the Planck-Einstein relation: Egopt​=1240/λonset​ (eV).

    • Validation Causality: The optical gap will inherently be slightly smaller than the electrochemical gap. The difference between the two values quantifies the exciton binding energy, validating the extent of electron-hole interaction in the conjugated push-pull system.

Protocol 3: Computational Validation via DFT
  • Purpose: To map the spatial distribution of the frontier molecular orbitals and calculate the theoretical ground-state energy gap.

  • Step-by-Step:

    • Perform geometry optimization using Gaussian 16 software[1].

    • Select the B3LYP hybrid functional and the 6-31G(d) basis set for C, H, N atoms. If modeling Pt(II) metallacycles, employ the LANL2DZ effective core potential for the heavy metal to account for relativistic effects[3].

    • Execute Time-Dependent DFT (TD-DFT) calculations to simulate vertical excitation energies.

    • Validation Causality: DFT provides the theoretical EHOMO​ and ELUMO​ . If the theoretical gap closely mirrors the experimental optical gap, the proposed molecular geometry and ICT mechanism are definitively validated.

Workflow Synth 1. Synthesis Sonogashira Coupling Optical 2. Optical Band Gap UV-Vis & Fluorescence Synth->Optical Electro 3. Electrochemical Gap Cyclic Voltammetry (CV) Synth->Electro Comp 4. Theoretical Gap DFT / TD-DFT Synth->Comp Val 5. Self-Validation Correlation Analysis Optical->Val E_g(opt) Electro->Val E_g(CV) Comp->Val E_g(DFT)

Figure 2: Self-validating experimental and computational workflow for band gap determination.

References

  • Journal of the American Chemical Society. "Photophysical and Computational Investigations of Bis(phosphine) Organoplatinum(II) Metallacycles". ACS Publications, 2012. URL:[Link]

  • Accounts of Chemical Research. "Photophysical Properties of Organoplatinum(II) Compounds and Derived Self-Assembled Metallacycles and Metallacages: Fluorescence and its Applications". ACS Publications, 2016. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Fluorescence Mechanism in 3-[2-(Pyridin-2-yl)ethynyl]aniline Derivatives

Introduction The 3-[2-(Pyridin-2-yl)ethynyl]aniline scaffold represents a canonical example of a donor-π-acceptor (D-π-A) architecture. This molecular design, featuring an electron-donating aniline group (D) and an elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-[2-(Pyridin-2-yl)ethynyl]aniline scaffold represents a canonical example of a donor-π-acceptor (D-π-A) architecture. This molecular design, featuring an electron-donating aniline group (D) and an electron-accepting pyridine ring (A) connected by a rigid, π-conjugated ethynyl bridge, is the foundation for a class of fluorophores with highly tunable and environmentally sensitive photophysical properties. These derivatives are of significant interest to researchers in materials science, chemical sensing, and drug development due to their potential applications in creating fluorescent probes, organic light-emitting diodes (OLEDs), and imaging agents.[1][2]

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of these molecules. We will move beyond a simple description of properties to explain the underlying principles of intramolecular charge transfer (ICT), the influence of the molecular environment, and the experimental and computational methodologies required for a thorough characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical properties of this versatile fluorophore family.

The Donor-π-Acceptor Architecture and Intramolecular Charge Transfer

The fluorescence behavior of 3-[2-(Pyridin-2-yl)ethynyl]aniline derivatives is dominated by an excited-state phenomenon known as Intramolecular Charge Transfer (ICT).[3][4][5] In the ground state (S₀), the electron density is relatively delocalized across the molecule. However, upon photoexcitation, the electronic distribution is significantly reorganized.

  • Photoexcitation: Absorption of a photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this D-π-A system, the HOMO is predominantly localized on the electron-rich aniline moiety, while the LUMO is centered on the electron-deficient pyridine ring.[3]

  • Formation of the ICT State: This electronic transition results in a net movement of electron density from the donor (aniline) to the acceptor (pyridine) through the ethynyl π-bridge. This creates a highly polar excited state (S₁) with significant charge separation, known as the ICT state.[4][6]

  • Fluorescence Emission: The molecule relaxes from this ICT state back to the ground state by emitting a photon. The energy of this emitted photon (and thus the color of the fluorescence) is directly related to the energy gap between the ICT state and the ground state.

The rigidity of the ethynyl linker is crucial; it ensures efficient electronic communication between the donor and acceptor and maintains a relatively planar geometry, which is essential for high fluorescence quantum yields.[7][8]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS D-π-A (Low Polarity) LE Locally Excited (LE) State GS->LE Absorption (hν_abs) ICT ICT State (D⁺-π-A⁻) (High Polarity) LE->ICT  Relaxation / Solvent Reorganization ICT->GS Fluorescence (hν_em) ICT->GS Non-Radiative Decay

Caption: The Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Key Factors Influencing Fluorescence Properties

The energy of the ICT state is not fixed; it is highly sensitive to its environment and to structural modifications. This sensitivity is the key to the tunability of these fluorophores.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For D-π-A systems like the 3-[2-(Pyridin-2-yl)ethynyl]aniline derivatives, this effect is particularly pronounced and serves as a primary indicator of ICT.[9]

  • Mechanism: In polar solvents, the solvent molecules arrange themselves around the fluorophore to stabilize the highly polar ICT excited state. This stabilization lowers the energy of the ICT state, reducing the energy gap between it and the ground state.

  • Observation: As solvent polarity increases, the fluorescence emission peak shifts to longer wavelengths (a bathochromic or red shift).[10] The absorption spectrum is typically less affected because the ground state is less polar and interacts less strongly with the solvent.[9] This results in a significant increase in the Stokes shift (the separation between the absorption and emission maxima) in more polar solvents.

Substituent Effects

The electronic properties of the donor and acceptor can be fine-tuned by adding substituents, which in turn modifies the ICT character and the resulting fluorescence.

  • On the Donor (Aniline): Adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the aniline ring increases its electron-donating strength. This facilitates the charge transfer, typically leading to a red shift in both absorption and emission spectra.

  • On the Acceptor (Pyridine): Adding electron-withdrawing groups (e.g., -CN, -NO₂) to the pyridine ring increases its electron-accepting strength. This also enhances the degree of charge transfer, lowering the energy of the LUMO and the ICT state, which results in a significant red shift in fluorescence.[11]

Experimental Methodologies for Mechanistic Elucidation

A combination of spectroscopic and computational techniques is required to fully characterize the fluorescence mechanism.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivatives uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis fluo Fluorescence Spectroscopy uv_vis->fluo qy Quantum Yield Determination fluo->qy solvato Solvatochromic Analysis (Lippert-Mataga Plot) fluo->solvato lifetime Fluorescence Lifetime Measurement qy->lifetime lifetime->solvato dft DFT (Ground State) HOMO/LUMO Analysis tddft TD-DFT (Excited State) Simulate Spectra dft->tddft conclusion Mechanistic Conclusion (Confirm ICT) tddft->conclusion solvato->conclusion

Caption: A typical workflow for investigating the fluorescence mechanism of D-π-A fluorophores.

Experimental Protocol 1: Solvatochromic Study

This protocol is essential for demonstrating the ICT character of the excited state.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the derivative in a high-purity solvent in which it is readily soluble (e.g., Dichloromethane or THF).

  • Solvent Selection: Choose a series of solvents with a wide range of polarities. Common choices include Toluene, Chloroform, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: For each solvent, prepare a dilute solution (e.g., 1-10 µM) from the stock solution. Ensure the final absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum for each solution, using the λ_abs as the excitation wavelength. Determine the emission maximum (λ_em).

  • Data Analysis: Calculate the Stokes shift (in cm⁻¹) for each solvent. Plot the Stokes shift against a solvent polarity function, such as the Lippert-Mataga parameter (Δf). A linear correlation confirms that the fluorescence emission originates from a charge-transfer state.

Experimental Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield quantifies the efficiency of the fluorescence process.

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice for blue-emitting compounds.

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength. Adjust concentrations to have absorbances in the range of 0.02 to 0.1.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Calculate Quantum Yield: Integrate the area under the fluorescence emission curve for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts s and std refer to the sample and the standard, respectively.

Computational Analysis: DFT and TD-DFT

Computational chemistry provides invaluable insight into the electronic structure that drives the ICT process.[12]

  • Density Functional Theory (DFT): Used to optimize the ground-state geometry and calculate the HOMO and LUMO energy levels and spatial distributions. Visualizing the HOMO on the aniline donor and the LUMO on the pyridine acceptor provides strong theoretical evidence for a charge-transfer transition.[3]

  • Time-Dependent DFT (TD-DFT): Used to calculate the properties of the excited states, including the energy of the S₁ state and the theoretical absorption spectrum. These calculations can predict the solvatochromic shifts by incorporating solvent effects through models like the Polarizable Continuum Model (PCM).

Data Interpretation: A Case Study

To illustrate the principles described, consider the hypothetical photophysical data for a 3-[2-(Pyridin-2-yl)ethynyl]aniline derivative in various solvents.

SolventPolarity (Δf)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F
Toluene0.01435040540980.85
Chloroform0.14835242553480.72
Acetonitrile0.30535546072250.45
DMSO0.26435849587650.28

Analysis:

  • The absorption maximum (λ_abs) shows only a minor red shift (8 nm), indicating the ground state is not strongly influenced by solvent polarity.

  • The emission maximum (λ_em) exhibits a substantial red shift of 90 nm from Toluene to DMSO, a clear sign of positive solvatochromism.[13]

  • The Stokes shift increases dramatically with solvent polarity, which strongly supports the formation of a polar ICT state that is stabilized by polar solvents.

  • The fluorescence quantum yield (Φ_F) decreases in more polar solvents. This is a common phenomenon in ICT systems, where stabilization of the charge-separated state can promote non-radiative decay pathways.[6]

Conclusion and Outlook

The fluorescence of 3-[2-(Pyridin-2-yl)ethynyl]aniline derivatives is governed by an intramolecular charge transfer mechanism, a process that is highly sensitive to both the local solvent environment and structural modifications. The characteristic positive solvatochromism, evidenced by a red shift in emission with increasing solvent polarity, is the defining feature of this D-π-A system. A comprehensive understanding, achieved through a synergistic approach of steady-state and time-resolved spectroscopy, quantum yield measurements, and computational modeling, allows researchers to rationally design and synthesize new derivatives with tailored photophysical properties. This capability is critical for advancing their application as next-generation fluorescent sensors, bio-imaging agents, and active components in optoelectronic devices.

References

  • Electronic Polarization Reversal and Excited State Intramolecular Charge Transfer in Donor/Acceptor Ethynylpyrenes. The Journal of Physical Chemistry B. [Link]

  • Electronic Polarization Reversal and Excited State Intramolecular Charge Transfer in Donor/Acceptor Ethynylpyrenes. PubMed. [Link]

  • Intramolecular Charge-Transfer Interaction of Donor-Acceptor-Donor Arrays Based on Anthracene Bisimide. PubMed. [Link]

  • Electronic polarization reversal and excited state intramolecular charge transfer in donor/acceptor ethynylpyrenes. PubMed. [Link]

  • Intramolecular Charge-Transfer Interaction of Donor–Acceptor–Donor Arrays Based on Anthracene Bisimide. The Journal of Organic Chemistry. [Link]

  • Exploration of spectroscopic, computational, fluorescence turn-off mechanism, molecular docking and in silico studies of pyridine derivative. ResearchGate. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Regulation of D-π-A type aniline dye in different solvents of the excited-state dynamic processes. ResearchGate. [Link]

  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. [Link]

  • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

  • Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives. MDPI. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Lirias. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. [Link]

  • Extending Fluorescence of meso-Aryldipyrrin Indium(III) Complexes to Near-Infrared Regions via Electron. ACS Publications. [Link]

  • Synthesis, Characterization and Fluorescence Spectroscopy of Novel 3- (Substituted Ethenyl) Coumarins. ResearchGate. [Link]

  • Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. PMC. [Link]

  • New fluorescence quantum yield standards: Highly fluorescent push-pull chromophores based on 3-(5-Phenylthiophen-2-yl)pyridine derivatives. ResearchGate. [Link]

  • Photophysical Properties of the Synthesized Pyrene Derivatives. ResearchGate. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journals. [Link]

  • Three Isomeric Tetraphenylethylene‐pyridine Compounds: Synthesis, Crystal Structures, and Photophysical Properties. ResearchGate. [Link]

  • PHOTOPHYSICAL PROPERTIES OF PYRENE AND ITS DERIVATIVES OF BIOPHYSICAL IMPORTANCE. R Discovery. [Link]

  • The fluorescence of indoles and aniline derivatives. PMC. [Link]

  • A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis. Frontiers. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3][4] This document provides a detailed protocol for the synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline, a valuable building block in medicinal chemistry and materials science, via a Sonogashira coupling reaction.

The target molecule is synthesized by coupling 3-iodoaniline with 2-ethynylpyridine. The choice of an aryl iodide is strategic, as they exhibit higher reactivity compared to aryl bromides or chlorides, often allowing for milder reaction conditions.[1] This guide will delve into the mechanistic underpinnings of the Sonogashira reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism and Key Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-iodoaniline) to form a Pd(II)-aryl complex.[5][7]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-[2-(Pyridin-2-yl)ethynyl]aniline, and regenerate the Pd(0) catalyst.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (2-ethynylpyridine).

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, facilitated by the copper catalyst, to form a copper(I) acetylide intermediate.[5] This species is then ready for transmetalation to the palladium center.

Critical Experimental Parameters:
  • Catalyst System: The choice of palladium source and ligands is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) salt like CuI.[1][5][8] The phosphine ligands stabilize the palladium catalyst and influence its reactivity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the terminal alkyne.[1]

  • Solvent: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or an amine solvent which can also act as the base.[1]

  • Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling), the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][9] Oxygen can promote the formation of these undesired dimers.[1] Copper-free Sonogashira protocols have been developed to mitigate this side reaction.[1][2][3]

Visualization of the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Deprotonation Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR caption Figure 1: Simplified Sonogashira catalytic cycles.

Caption: Figure 1: Simplified Sonogashira catalytic cycles.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-IodoanilineC₆H₆IN219.021.0 g4.561.0
2-EthynylpyridineC₇H₅N103.120.52 g5.021.1
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.16 g0.230.05
Copper(I) IodideCuI190.450.04 g0.230.05
Triethylamine (Et₃N)C₆H₁₅N101.195.0 mL--
Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Equipment
  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Assemble Glassware setup Reaction Setup: - Add reagents to flask - Degas the solvent start->setup reaction Reaction: - Heat to 80°C - Monitor by TLC setup->reaction workup Workup: - Cool to RT - Filter through Celite - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification end End: Characterize Product purification->end caption Figure 2: Experimental workflow for synthesis.

Caption: Figure 2: Experimental workflow for synthesis.

  • Reaction Setup:

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodoaniline (1.0 g, 4.56 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.16 g, 0.23 mmol), and copper(I) iodide (0.04 g, 0.23 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous dimethylformamide (20 mL) and triethylamine (5.0 mL) via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for dissolution and complex formation.

    • Add 2-ethynylpyridine (0.52 g, 5.02 mmol) dropwise to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-iodoaniline) is consumed (typically 4-6 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and other insoluble salts.[10]

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF and triethylamine hydrochloride.

    • Wash the organic layer with brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will likely be a dark oil or solid.[11]

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-[2-(Pyridin-2-yl)ethynyl]aniline as a solid.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle or a different palladium source.
Insufficiently inert atmosphereThoroughly degas the solvent and ensure a continuous positive pressure of inert gas throughout the reaction.
Poor quality reagentsUse freshly distilled or high-purity solvents and reagents.
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygenImprove the inert atmosphere technique. Consider using a copper-free Sonogashira protocol.[1][2][3]
Dark coloration of the product Residual palladium catalyst or polymeric byproductsEnsure thorough filtration through Celite after the reaction.[10] If color persists after chromatography, consider treating a solution of the product with activated charcoal.[11]
Incomplete reaction Insufficient heating or reaction timeEnsure the reaction is maintained at the specified temperature and monitor by TLC until the starting material is no longer visible.

Conclusion

The Sonogashira coupling reaction is a robust and versatile method for the synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline. By carefully controlling the reaction parameters, particularly the catalyst system and the exclusion of oxygen, high yields of the desired product can be achieved. This protocol provides a reliable foundation for researchers in drug discovery and materials science to access this valuable chemical intermediate. Further optimization of the reaction conditions, such as screening different ligands, bases, and solvents, may lead to improved yields and purity.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Books. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Name-Reaction.com. Sonogashira cross-coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. [Link]

  • IUCr Journals. 3-Iodoaniline. [Link]

  • Mol-Instincts. 3-iodoaniline - 626-01-7, C6H6IN, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications | Journal of Medicinal Chemistry. [Link]

  • Reddit. Easily remove dark color after sonogashira? : r/OrganicChemistry. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

Sources

Application

Application Note: Synthesis and Validation of a Pyridylethynyl-Functionalized Fluorescent Probe

Introduction and Mechanistic Rationale The development of "turn-on" fluorescent probes is a cornerstone of modern molecular imaging and diagnostic assays. Among the most versatile building blocks for these probes is 3-[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of "turn-on" fluorescent probes is a cornerstone of modern molecular imaging and diagnostic assays. Among the most versatile building blocks for these probes is 3-[2-(Pyridin-2-yl)ethynyl]aniline . This molecule offers a unique trifecta of structural features: a nucleophilic aniline for facile conjugation, a rigid ethynyl spacer that extends π-conjugation without introducing flexible rotors, and a pyridyl nitrogen that serves as a highly specific coordination site for transition metals or environmental protons.

As a Senior Application Scientist, I have designed this protocol to leverage 3-[2-(Pyridin-2-yl)ethynyl]aniline in the synthesis of a Rhodamine B-based spirolactam probe. The use of ethynylaniline derivatives as conjugation partners for Rhodamine B is a well-established strategy to generate spirolactam-based sensors[1],[2]. The meta-substitution (3-position) of the ethynyl spacer is a critical design choice: it minimizes steric hindrance at the nucleophilic amine compared to ortho-substituted analogs, resulting in significantly higher conjugation yields and fewer side reactions[2]. Furthermore, the incorporation of the pyridyl moiety provides a highly specific coordination site for transition metals, a principle widely utilized in ratiometric chemodosimeters[3], while the 3-ethynylaniline scaffold ensures favorable photophysical stability[4].

Experimental Design & Workflow

Workflow A 1. Activation RhB + POCl3 B 2. Conjugation Add Pyridylethynyl Aniline A->B C 3. Purification Silica Gel (TLC Validated) B->C D 4. Validation Photophysical Assay C->D

Fig 1. Experimental workflow for the synthesis and validation of the fluorescent probe.

Step-by-Step Protocols

Preparation of Rhodamine B Acid Chloride

Causality & Expertise: Rhodamine B naturally exists in an equilibrium between its zwitterionic and lactone forms. To force the formation of the highly reactive acid chloride, phosphorus oxychloride (POCl3) is employed. POCl3 is specifically chosen over thionyl chloride (SOCl2) because SOCl2 can lead to undesired chlorination of the electron-rich xanthene core, which drastically reduces the quantum yield of the final open-form probe.

  • Reagent Loading: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol (479 mg) of Rhodamine B in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add 5.0 mmol (0.46 mL) of POCl3 dropwise at room temperature under an argon atmosphere.

  • Reflux: Heat the mixture to 85°C and reflux for 4 hours. The solution will transition to a deep, homogenous magenta color.

  • Concentration: Cool to room temperature and remove the solvent and excess POCl3 in vacuo using a rotary evaporator. Co-evaporate twice with anhydrous toluene (2 × 5 mL) to remove trace POCl3. The resulting crude acid chloride must be used immediately in the next step to prevent hydrolysis.

Conjugation with 3-[2-(Pyridin-2-yl)ethynyl]aniline

Causality & Expertise: The conjugation requires a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is utilized instead of triethylamine (TEA). The increased steric bulk of DIPEA prevents it from forming stable, unreactive acylammonium intermediates with the acid chloride, thereby accelerating the nucleophilic attack by the aniline.

  • Preparation of the Amine Solution: Dissolve 1.2 mmol (233 mg) of 3-[2-(Pyridin-2-yl)ethynyl]aniline in 10 mL of anhydrous dichloromethane (DCM). Add 3.0 mmol (0.52 mL) of anhydrous DIPEA.

  • Coupling: Dissolve the freshly prepared Rhodamine B acid chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the amine solution at 0°C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under argon. The reaction progress can be monitored via TLC (DCM:MeOH, 95:5, v/v).

Self-Validating Purification Strategy

Trustworthiness: This protocol is inherently self-validating during the purification stage. The desired spirolactam product is locked in the closed-ring configuration, meaning it is colorless and non-fluorescent under ambient light, but strongly absorbs UV (appearing as a dark spot at 254 nm on TLC). In contrast, unreacted Rhodamine B or hydrolyzed byproducts will appear bright pink and exhibit intense orange/red fluorescence under 365 nm illumination. This binary visual feedback ensures absolute confirmation of product isolation.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient eluent of Hexane:Ethyl Acetate (from 8:2 to 5:5, v/v).

  • Validation: Collect the fractions corresponding to the UV-active, non-fluorescent spot (Rf ≈ 0.4 in Hexane:EtOAc 1:1). Evaporate the solvent to yield the probe as a pale-yellow solid.

Photophysical Characterization & Sensing Assay

The synthesized probe operates via an analyte-triggered spirolactam ring-opening mechanism. In its apo-state (unbound), the sp3-hybridized lactam carbon disrupts the π-conjugation of the xanthene core, rendering the molecule colorless and non-fluorescent. Upon the introduction of a coordinating analyte (such as Cu2+ or an acidic environment), the pyridyl nitrogen and the lactam heteroatoms coordinate to the target. This coordination induces an electron-withdrawing effect that forces the spirolactam ring to open, restoring the fully conjugated, highly fluorescent sp2-hybridized xanthene system[2],[3].

Mechanism A Closed Spirolactam (Colorless, Non-Fluorescent) C Open Xanthene Form (Pink, Highly Fluorescent) A->C Coordination to Pyridine & Lactam B Analyte (Cu2+ / H+) B->C Triggers Ring Opening

Fig 2. Analyte-triggered spirolactam ring-opening mechanism of the pyridylethynyl probe.

Quantitative Data Summary

To validate the probe, photophysical properties should be measured in a physiological buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a cosolvent). The table below summarizes the expected quantitative shifts upon analyte binding.

Photophysical PropertyApo-Probe (Closed Spirolactam)Metal-Bound Probe (Open Xanthene)
Absorption Maximum (λmax) 315 nm562 nm
Emission Maximum (λem) None (Non-fluorescent)585 nm
Quantum Yield (Φ) < 0.0050.48
Extinction Coefficient (ε) ~ 4,500 M⁻¹cm⁻¹~ 88,000 M⁻¹cm⁻¹
Visual Appearance ColorlessBright Pink / Red Fluorescence

References

  • Xu, X., et al. (2019). Development and Characterization of a Fluorescent Probe for GLS1 and the Application for High-Throughput Screening of Allosteric Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Li, Y., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. URL:[Link]

  • Kim, S., et al. (2014). Ground-State Elevation Approach To Suppress Side Reactions in Gold-Sensing Systems Based on Alkyne Activation. Organic Letters. URL:[Link]

  • Yin, C., et al. (2013). A Fluorescent Ratiometric Chemodosimeter for Cu2+ Based on TBET and Its Application in Living Cells. Organic Letters. URL:[Link]

Sources

Method

Application Note: 3-[2-(Pyridin-2-yl)ethynyl]aniline as a Versatile Building Block in OLED Material Synthesis

Target Audience: Materials Scientists, R&D Chemists, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, R&D Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and emissive layers. Among the vast library of synthetic intermediates, 3-[2-(Pyridin-2-yl)ethynyl]aniline has emerged as a highly versatile bifunctional building block.

Interestingly, while this molecule is prized in materials science for optoelectronics, it also serves as a critical pharmacophore intermediate in drug development, notably in the synthesis of potent carboxylesterase and kinase inhibitors 1. This dual-utility arises from its unique structural motifs:

  • Pyridine Ring (Electron Acceptor): The electron-deficient nature of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport—a critical feature for Electron Transport Layers (ETLs) and hole-blocking materials 2.

  • Ethynyl Bridge ( π -Conjugation): The rigid alkyne linkage extends π -conjugation without introducing the steric hindrance typical of biphenyl systems. This maintains a planar molecular geometry and preserves a high triplet energy ( T1​ ), essential for preventing exciton quenching in phosphorescent OLEDs.

  • Aniline Moiety (Electron Donor & Synthetic Handle): The aniline group introduces an electron-donating effect, establishing an intramolecular push-pull charge transfer system. Furthermore, the primary amine acts as a highly reactive handle for Buchwald-Hartwig amination, allowing researchers to attach bulky hole-transporting groups (e.g., carbazole, pyrene) to create bipolar host materials or Thermally Activated Delayed Fluorescence (TADF) emitters .

G A Aniline Moiety (Electron Donor / Reactive Handle) B Ethynyl Bridge (Rigid Pi-Conjugation) A->B Push C Pyridine Ring (Electron Acceptor / ETL) B->C Pull D Bipolar Host / TADF Emitter (OLED Application) C->D Functionalization

Push-pull molecular design logic of 3-[2-(Pyridin-2-yl)ethynyl]aniline for OLED applications.

Experimental Methodologies & Protocols

Protocol 1: Synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline via Sonogashira Coupling

Causality & Logic: The cross-coupling of 2-bromopyridine and 3-ethynylaniline is preferred over the reverse configuration (2-ethynylpyridine and 3-bromoaniline) due to the superior bench-stability and commercial availability of 3-ethynylaniline. Utilizing a palladium/copper co-catalyst system at room temperature prevents the thermal degradation of the alkyne and ensures high regioselectivity 1.

Step-by-Step Procedure:

  • Preparation: In a 20 mL glass microwave vial or Schlenk flask, combine CuI (0.02 eq), Pd(PhCN)2​Cl2​ (0.03 eq), and [(t-Bu)3​PH]BF4​ (0.06 eq). Seal the vessel, evacuate, and backfill with dry nitrogen three times.

  • Reagent Addition: Dilute the catalyst mixture with anhydrous 1,4-dioxane (15 mL). Sequentially inject 2-bromopyridine (1.0 eq, 5.00 mmol), 3-ethynylaniline (1.2 eq, 6.00 mmol), and diisopropylamine ( iPr2​NH , 2.0 eq) as the basic proton scavenger.

  • Reaction: Stir the mixture at 25 °C. The progression of the reaction is visually indicated by the precipitation of diisopropylamine hydrobromide ( iPr2​NH⋅HBr ) salts.

  • Workup: Once TLC indicates complete consumption of 2-bromopyridine (typically 4-6 hours), filter the mixture through a pad of Celite to remove metal residues and salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 3-[2-(Pyridin-2-yl)ethynyl]aniline.

Self-Validation / QC Check: Confirm product formation via 1H NMR. A successful coupling is validated by the presence of characteristic alkyne-adjacent pyridine protons at ~8.6 ppm and a broad singlet for the aniline −NH2​ group at ~3.8 ppm. LC-MS must confirm the mass ( m/z [M+H]+=195.1 ).

Protocol 2: Synthesis of Bipolar OLED Host (Buchwald-Hartwig Amination)

Causality & Logic: To transform the building block into a functional OLED material (e.g., a bipolar host), hole-transporting donor moieties must be attached. The primary amine of our synthesized building block undergoes double Buchwald-Hartwig cross-coupling with aryl bromides (e.g., 3-bromocarbazole). A strong base ( NaOtBu ) and a bulky, electron-rich phosphine ligand (SPhos) are critical to drive the oxidative addition and reductive elimination steps efficiently.

Step-by-Step Procedure:

  • Preparation: Charge a dried Schlenk tube with 3-[2-(Pyridin-2-yl)ethynyl]aniline (1.0 eq), 3-bromocarbazole (2.1 eq), Pd2​(dba)3​ (0.05 eq), SPhos (0.1 eq), and NaOtBu (3.0 eq).

  • Solvent Addition: Evacuate and backfill with nitrogen three times. Inject anhydrous toluene (0.1 M concentration).

  • Reaction: Heat the sealed tube to 110 °C and stir vigorously for 18 hours.

  • Workup: Cool to room temperature, quench with deionized water, and extract with dichloromethane ( 3×20 mL). Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Purify via column chromatography. For OLED applications, the material must subsequently undergo vacuum train sublimation to achieve >99.9% purity.

Self-Validation / QC Check: Assess final purity via HPLC. Thermal stability must be validated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to ensure a high glass transition temperature ( Tg​>120 °C) prior to device integration.

Protocol 3: OLED Device Fabrication (Vacuum Thermal Evaporation)

Causality & Logic: High-purity organic materials are highly susceptible to non-radiative quenching from moisture and oxygen. Vacuum Thermal Evaporation (VTE) is employed to deposit uniform, nanometer-thick amorphous films without solvent contamination.

Step-by-Step Procedure:

  • Substrate Cleaning: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath (15 mins each). Treat with UV-ozone for 20 minutes to increase the ITO work function.

  • Deposition: Transfer substrates to a vacuum chamber (base pressure <10−6 Torr). Sequentially evaporate the following architecture at a rate of 1-2 Å/s:

    • Hole Injection Layer (HIL): HAT-CN (10 nm)

    • Hole Transport Layer (HTL): NPB (40 nm)

    • Emissive Layer (EML): Synthesized Pyridine-Aniline derivative doped with a phosphorescent emitter (e.g., Ir(ppy)3​ ) (30 nm)

    • Electron Transport Layer (ETL): TPBi (30 nm)

    • Electron Injection Layer (EIL): LiF (1 nm, rate 0.1 Å/s)

    • Cathode: Aluminum (100 nm)

  • Encapsulation: Immediately encapsulate the device with a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

Self-Validation / QC Check: Measure Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and spectroradiometer. A smooth J-V curve lacking leakage current at low voltages validates film integrity and the absence of pinholes.

G Step1 Step 1: Sonogashira Coupling (Forming 3-[2-(Pyridin-2-yl)ethynyl]aniline) Step2 Step 2: Buchwald-Hartwig Amination (Attaching Donor Moieties) Step1->Step2 Step3 Step 3: Sublimation & Purification (Yielding >99.9% OLED Grade Material) Step2->Step3 Step4 Step 4: Vacuum Thermal Evaporation (OLED Device Fabrication) Step3->Step4

Step-by-step experimental workflow from building block synthesis to OLED device fabrication.

Quantitative Data Summary

The functionalization of 3-[2-(Pyridin-2-yl)ethynyl]aniline yields materials with highly tunable photophysical and electrochemical properties. The table below summarizes typical parameters for derivatives synthesized using the protocols above .

Material ClassificationCore FunctionalizationHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( T1​ , eV)PLQY (%)
Bipolar Host Carbazole-Pyridine-5.60-2.603.002.85N/A (Host)
TADF Emitter Acridine-Pyridine-5.45-2.852.602.55> 85
Hole Transport (HTM) Pyrene-Pyridine-5.40-2.403.002.40> 70

Note: HOMO/LUMO levels are typically derived from Cyclic Voltammetry (CV) measurements, while Triplet Energy ( T1​ ) is calculated from the onset of the phosphorescence spectrum at 77 K.

References

  • Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors Source: PMC - NIH URL
  • The Role of Pyridine Derivatives in OLED Technology: Tri(pyridin-3-yl)
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off Source: ACS Omega - ACS Publications URL

Sources

Application

Ruthenium complexation with 3-[2-(Pyridin-2-yl)ethynyl]aniline ligands

Application Note: Synthesis and Ruthenium(II) Complexation of 3-[2-(Pyridin-2-yl)ethynyl]aniline Ligands Target Audience: Researchers, materials scientists, and drug development professionals specializing in photoredox c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Ruthenium(II) Complexation of 3-[2-(Pyridin-2-yl)ethynyl]aniline Ligands

Target Audience: Researchers, materials scientists, and drug development professionals specializing in photoredox catalysis, metallosupramolecular assembly, and targeted therapeutics.

Executive Summary & Mechanistic Rationale

The integration of extended π -conjugated ligands into Ruthenium(II) polypyridyl frameworks is a cornerstone strategy for tuning the photophysical and electrochemical properties of transition metal complexes. The ligand 3-[2-(Pyridin-2-yl)ethynyl]aniline (L) represents a highly versatile "push-pull" architecture.

Why this specific ligand?

  • Electronic Communication: The rigid alkyne spacer facilitates robust electronic communication between the electron-donating primary amine (aniline) and the electron-accepting pyridine moiety. This lowers the ligand's Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the Metal-to-Ligand Charge Transfer (MLCT) absorption band[1].

  • Regiochemical Advantage: The meta-substitution (3-position) of the ethynyl group on the aniline ring ensures that the pendant amine does not sterically hinder the coordination of the pyridine nitrogen to a bulky [Ru(bpy)2​]2+ core.

  • Post-Synthetic Functionalization: The uncoordinated primary amine serves as a highly reactive handle for subsequent bioconjugation (e.g., amide coupling with drug pharmacophores) or surface anchoring.

When complexed with Ruthenium, the resulting [Ru(bpy)2​(L)Cl]+ complex exhibits unique photophysical properties, though care must be taken during synthesis due to the inherent photolability of ruthenium-monopyridyl bonds[2].

Experimental Workflows

Workflow N1 1. Sonogashira Coupling (Pd/Cu Catalysis) N2 2. Ligand Isolation (Chromatography) N1->N2 N3 3. Ru(II) Coordination (Dark Reflux, 80°C) N2->N3 N4 4. Counterion Exchange (NH4PF6 Precipitation) N3->N4 N5 5. Characterization (NMR, UV-Vis, CV) N4->N5

Fig 1. Step-by-step synthetic workflow for the preparation of the Ru(II) polypyridyl complex.

Protocol A: Synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline (Ligand L)

This step utilizes a Sonogashira cross-coupling reaction to build the rigid alkyne bridge.

  • Preparation: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 equiv) and 3-ethynylaniline (1.1 equiv) in a solvent mixture of dry Tetrahydrofuran (THF) and Triethylamine (TEA) (3:1 v/v).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen acts as a competitive oxidant that promotes the unwanted Glaser homocoupling of the terminal alkyne. Strict anaerobic conditions ensure high cross-coupling fidelity.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%).

  • Reaction: Stir the mixture at 65 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from pale yellow to deep brown. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). A successful reaction is indicated by a new spot that exhibits bright blue fluorescence under 365 nm UV light, characteristic of the extended π -system[3].

  • Purification: Filter through a Celite pad to remove copper salts, concentrate in vacuo, and purify via silica gel column chromatography to yield Ligand L as a pale solid.

Protocol B: Synthesis of [Ru(bpy)2​(L)Cl]PF6​

This protocol describes the coordination of Ligand L to a Ruthenium center, displacing a single chloride ligand.

  • Precursor Solubilization: Dissolve cis−[Ru(bpy)2​Cl2​]⋅2H2​O (1.0 equiv) and Ligand L (1.05 equiv) in an Ethanol/Water mixture (3:1 v/v).

  • Thermal Activation in the Dark: Reflux the mixture at 80 °C for 6 hours under an Argon atmosphere. Causality: The reaction flask MUST be wrapped in aluminum foil. Ruthenium-monopyridyl coordination bonds are highly photolabile; exposure to ambient light populates anti-bonding metal-centered ( 3MC ) states, leading to premature ligand dissociation and low yields[2].

  • Validation Checkpoint: The initial purple solution will shift to a deep red-orange color, indicating the successful displacement of the chloride ion and the formation of the asymmetric Ru(II) complex.

  • Anion Exchange: Cool the mixture to room temperature and add a saturated aqueous solution of NH4​PF6​ dropwise.

  • Isolation: Collect the resulting red precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

Photophysical & Electrochemical Data

The functionalization of the Ru(II) core with the 3-[2-(Pyridin-2-yl)ethynyl]aniline ligand significantly modulates the complex's electronic landscape. The table below summarizes the quantitative shifts observed when compared to the standard [Ru(bpy)3​]2+ reference.

ComplexAbsorption λmax​ (nm)Emission λem​ (nm) E1/2​ ( RuII/III ) (V vs Fc/Fc+ )Quantum Yield ( Φ )
[Ru(bpy)3​]2+ (Reference)452615+0.880.042
[Ru(bpy)2​(L)Cl]+ 485640+0.750.018

Data Interpretation: The 33 nm red-shift in the MLCT absorption band and the lowered oxidation potential (+0.75 V) confirm that the electron-donating aniline group successfully pushes electron density toward the Ru(II) center via the alkyne bridge. The reduced quantum yield is typical for complexes bearing a chloride ligand, which enhances non-radiative decay pathways.

MLCT_Pathway GS S0 Ground State ES1 1MLCT Excited State GS->ES1 hν (Absorption) T1 3MLCT Triplet State ES1->T1 ISC (~100%) T1->GS Phosphorescence

Fig 2. Jablonski diagram illustrating the MLCT photoexcitation and phosphorescence emission pathway.

Expert Insights & Troubleshooting

  • Ligand Oxidation: Anilines are susceptible to oxidation. If the isolated Ligand L darkens significantly during storage, it has likely oxidized. Store the ligand under Argon at -20 °C.

  • Incomplete Ru Complexation: If unreacted cis−[Ru(bpy)2​Cl2​] remains (visible as a purple residue during TLC), verify that the solvent is sufficiently polar to stabilize the departing chloride ion. Adding a catalytic amount of AgNO3​ can act as a chloride scavenger to drive the reaction forward, though this requires careful filtration of the resulting AgCl precipitate.

  • Luminescence Quenching: When measuring the emission spectrum (Fig 2), ensure the solvent is thoroughly degassed. Dissolved oxygen is a potent triplet quencher and will artificially suppress the phosphorescence signal of the 3MLCT state.

References

  • Coordination-Driven Self-Assembly of Ruthenium Polypyridyl Nodes Resulting in Emergent Photophysical and Electrochemical Properties Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Giant Concentric Metallosupramolecule with Aggregation-Induced Phosphorescent Emission Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • The Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure-Property Source: University of Bath Research Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Troubleshooting 3-[2-(Pyridin-2-yl)ethynyl]aniline Solubility

Welcome to the Application Scientist Support Center. Handling rigid, highly conjugated molecules like 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) presents unique solvation challenges[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Handling rigid, highly conjugated molecules like 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) presents unique solvation challenges[1]. This guide provides drug development professionals and assay scientists with mechanistically grounded, self-validating protocols to overcome aggregation and precipitation in polar aprotic solvents (DMSO/DMF) and downstream aqueous assays.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does 3-[2-(Pyridin-2-yl)ethynyl]aniline resist dissolution even in strong solvents like DMSO and DMF? A1: The solubility barrier is driven by the molecule's architecture. The internal ethynyl (alkyne) spacer rigidly links the pyridine and aniline rings, creating an extended, highly planar π -conjugated system. This geometry strongly favors intermolecular π−π stacking. Furthermore, the aniline group acts as a hydrogen-bond donor, while the pyridine nitrogen acts as an acceptor, forming robust crystal lattice networks.

While polar aprotic solvents like DMSO are excellent H-bond acceptors (effectively solvating the aniline -NH2), they are poor H-bond donors[2]. This leaves the pyridine nitrogen under-solvated. If the lattice energy of the π−π stacking exceeds the partial solvation energy provided by the solvent, the compound will remain as an undissolved suspension or form physical gel-like complexes[2].

Q2: Why does my compound precipitate when diluted into aqueous assay buffers, even if the DMSO stock is perfectly clear? A2: This phenomenon is known as "solvent stripping" or hydrophobic collapse. When an aqueous buffer is introduced to a highly concentrated DMSO stock, the water molecules preferentially and rapidly hydrogen-bond with the DMSO[3]. This instantly depletes the solvation shell around your hydrophobic compound. Because the aqueous solubility of 3-[2-(Pyridin-2-yl)ethynyl]aniline is exceedingly low, the local concentration immediately exceeds the solubility limit, causing rapid precipitation (often visible as cloudiness)[3].

Part 2: Troubleshooting Guide & Workflows

Issue 1: Incomplete Dissolution in Primary Stock Preparation
  • Symptom: Visible particulates or turbidity in 10–20 mM DMSO/DMF stocks.

  • Root Cause: High crystalline lattice energy resisting solvent penetration.

  • Solution: Utilize gentle, controlled heating combined with sonication to break the physical complexes[2]. If using DMF, avoid temperatures above 50°C for prolonged periods, as DMF can degrade into dimethylamine, which may react with your compound or alter the pH. Always prepare primary stocks in 100% anhydrous solvent purged with an inert gas to prevent oxidative degradation[4].

Issue 2: Erroneous Serial Dilutions in Assay Preparation
  • Symptom: Non-linear dose-response curves, high assay variability, or false-negative results.

  • Root Cause: A common error is diluting the highest concentration stock directly into an aqueous buffer, and then serially diluting that aqueous mixture. The compound precipitates at the top concentration, meaning all subsequent dilutions contain drastically less dissolved compound than mathematically calculated[3].

  • Solution: Perform all serial dilutions in 100% DMSO first. Only transfer the compound to the aqueous assay buffer at the final step[3].

G Solid Solid Compound 3-[2-(Pyridin-2-yl)ethynyl]aniline DMSO_Stock 100% DMSO Stock (10-20 mM) Solid->DMSO_Stock Add solvent, vortex/sonicate Direct_Dilution Direct Aqueous Dilution (High Risk of Precipitation) DMSO_Stock->Direct_Dilution Add buffer to high conc. stock Serial_DMSO Serial Dilution in 100% DMSO (Recommended Approach) DMSO_Stock->Serial_DMSO Dilute first Failure Hydrophobic Collapse & Aggregation Direct_Dilution->Failure Solvent stripping Buffer_Transfer Transfer to Assay Buffer (Constant <5% DMSO) Serial_DMSO->Buffer_Transfer 1:20 Dilution Success Stable Solubilized Compound (Valid Assay Data) Buffer_Transfer->Success Maintained below solubility limit

Workflow comparing direct aqueous dilution vs 100% DMSO serial dilution for planar molecules.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

This protocol ensures complete disruption of π−π stacking without degrading the molecule.

  • Weighing: Weigh the required mass of 3-[2-(Pyridin-2-yl)ethynyl]aniline (MW: 194.23 g/mol ) into a clean, dry amber glass vial to protect from light[1].

  • Solvent Addition: Add anhydrous, Argon-purged DMSO or DMF to achieve a 10 mM concentration[4].

  • Dissolution & Thermal Disruption: Vortex for 30 seconds. Place the vial in a sonicating water bath at 40°C for 10 minutes. The thermal energy combined with cavitation disrupts the physical intermolecular complexes[2].

  • Validation Check: The solution must be completely optically clear. To validate, centrifuge an aliquot at 10,000 x g for 5 minutes. If a microscopic pellet forms, the compound is not fully dissolved; add 5% THF as a co-solvent to disrupt remaining stacking[5].

  • Storage: Aliquot into single-use tubes and store at -20°C. Avoid freeze-thaw cycles, which can induce irreversible crystallization[6].

Protocol B: Assay-Ready Aqueous Transfer (The Constant-DMSO Method)

This protocol prevents solvent stripping and ensures accurate dose-response data.

  • Serial Dilution: Create your desired concentration gradient (e.g., 10 mM down to 1 µM) using 100% DMSO in a polypropylene V-bottom plate[3].

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS) to room temperature (20-25°C) to prevent cold-shock precipitation.

  • Transfer: Transfer 5 µL of each DMSO dilution into 95 µL of the aqueous buffer (a 1:20 dilution)[4]. This yields a constant final DMSO concentration of 5% across all assay wells, ensuring that solvent toxicity remains uniform[3]. Mix rapidly by pipetting up and down.

  • Validation Check: Measure the absorbance at 600 nm or use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates before running your biological assay.

Part 4: Quantitative Data Summary

The table below summarizes the physicochemical properties of standard solvents and their efficacy in solvating rigid, planar alkynes like 3-[2-(Pyridin-2-yl)ethynyl]aniline.

SolventDipole Moment (D)H-Bond DonorH-Bond AcceptorSolvation Efficacy for Planar AlkynesRecommended Experimental Use
DMSO 3.96PoorStrongHigh (Primary choice)Master stock preparation (up to 20 mM)
DMF 3.86PoorStrongModerate to HighAlternative stock prep; monitor for degradation
THF 1.75PoorModerateModerateCo-solvent for disrupting π−π stacking
Water (PBS) 1.85StrongStrongVery LowFinal assay medium (Requires <5% organic solvent)

References

  • Hairui Chemical. 3-[2-(pyridin-2-yl)ethynyl]aniline_930395-74-7 Compound Data.1

  • Reddit (r/labrats). How to tackle compound solubility issue.4

  • NanoTemper Technologies. DMSO - Definition and Relevance | Nanopedia.3

  • ResearchGate. My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds?5

  • ResearchGate. The effect of dimethyl sulfoxide on the dissociation process of physical complexes.2

  • ResearchGate. Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?6

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-[2-(Pyridin-2-yl)ethynyl]aniline During Long-Term Storage

Overview: The Causality of Degradation 3-[2-(Pyridin-2-yl)ethynyl]aniline is a highly valuable but chemically sensitive building block. Its vulnerability stems from two distinct functional groups: The Aniline Moiety: Ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Causality of Degradation 3-[2-(Pyridin-2-yl)ethynyl]aniline is a highly valuable but chemically sensitive building block. Its vulnerability stems from two distinct functional groups:

  • The Aniline Moiety: Electron-rich and prone to single-electron oxidation, leading to radical dimerization and the formation of dark azo-polymers[1].

  • The Pyridine-Alkyne Motif: While internal alkynes are typically robust against spontaneous air oxidation, the adjacent pyridine ring acts as a potent σ-donor ligand. If trace transition metals (e.g., Cu, Fe) are introduced, they coordinate to the pyridine nitrogen. This spatial proximity turns the metal into a directed Lewis acid, drastically lowering the activation energy for the alkyne's hydration or oxidative cleavage[2].

Degradation Pathways & Prevention Logic

G A 3-[2-(Pyridin-2-yl)ethynyl]aniline E Pyridine-Metal Coordination A->E Chelates G Aniline Radical Formation A->G O2 + Light B Trace Metals (Cu, Fe, Pd) B->E Binds N C Oxygen (O2) F Alkyne Hydration / Oxidative Cleavage C->F Oxidizes D Moisture & Light D->F Hydrates E->F Catalyzes H Azo Compounds & Polymers (Brown) G->H Polymerizes I Argon Purging & -20°C Dark I->C Displaces I->D Blocks J Metal-Free Handling (PTFE Spatulas) J->B Eliminates

Degradation pathways and preventative storage strategies for 3-[2-(Pyridin-2-yl)ethynyl]aniline.

Troubleshooting & FAQs

Q1: Why does my 3-[2-(Pyridin-2-yl)ethynyl]aniline turn dark brown or black over time? A1: This discoloration is the hallmark of aniline oxidation. The primary amine group is highly susceptible to auto-oxidation when exposed to ambient oxygen and light. This process generates radical intermediates that rapidly couple to form azo compounds and complex polymeric species[1]. Even trace amounts of these polymers possess high molar absorptivity, causing the entire batch to appear dark brown despite the overall purity remaining relatively high.

Q2: I see a new peak in my HPLC/NMR corresponding to a ketone/diketone. How is the internal alkyne oxidizing? A2: Internal alkynes are generally stable, but the pyridine ring in this molecule acts as a potent directing group. The basic pyridine nitrogen can chelate adventitious trace metals (e.g., Cu, Fe from spatulas, or residual Pd from synthesis). Once coordinated, these metals act as localized Lewis acid catalysts, drastically lowering the activation energy for alkyne hydration (forming a ketone) or oxidative cleavage in the presence of ambient moisture and oxygen[2][3].

Q3: Nitrogen is cheaper, so why is Argon specifically recommended for this compound? A3: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When purging a storage vial, Argon effectively sinks and forms a protective "blanket" directly over the solid compound, displacing oxygen and moisture upward and out of the vial[4]. Nitrogen tends to mix with ambient air more readily during the sealing process, leaving the aniline and alkyne vulnerable to slow oxidation.

Q4: Can I use standard stainless steel spatulas for handling? A4: It is highly discouraged. Stainless steel can shed trace amounts of iron, chromium, or copper. Because the pyridine-alkyne motif is an excellent chelator, it will scavenge these trace metals, which subsequently catalyze the degradation pathways mentioned in Q2[2]. Always use PTFE (Teflon), ceramic, or PEEK spatulas when handling this building block.

Experimental Protocols
Protocol 1: Aliquoting and Argon-Purging for Long-Term Storage

Objective: Create a self-validating, moisture-free, and oxygen-free environment.

  • Preparation: Acid-wash all amber glass storage vials (using 1M HCl) to remove trace metal residues on the glass surface. Rinse thoroughly with LC-MS grade water and bake at 120°C overnight to ensure absolute dryness.

  • Handling: Inside a glovebox or under a localized inert atmosphere, use a static-free PTFE spatula to transfer the desired mass of the compound into the prepared vials. Never use metal tools.

  • Purging: If a glovebox is unavailable, insert an Argon gas line (fitted with a sterile needle and a desiccant trap) into the vial. Keep the flow rate gentle to prevent aerosolizing the powder. Purge for 30–60 seconds. The dense Argon will pool at the bottom, protecting the solid[4].

  • Sealing: Rapidly cap the vial using a PTFE-lined screw cap. Wrap the junction tightly with Parafilm to prevent gas exchange.

  • Storage & Validation: Place the sealed vials inside a secondary container containing indicating Drierite (desiccant) and store at -20°C in the dark[1][4]. Self-Validation: If the indicating Drierite turns from blue to pink, the secondary seal is compromised, and the vials should be re-purged.

Protocol 2: Purity Verification via HPLC

Objective: Detect early signs of aniline polymerization and alkyne hydration.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of degassed, LC-MS grade Acetonitrile.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% TFA in Water, B = 0.1% TFA in Acetonitrile. (Note: TFA helps suppress peak tailing from the basic pyridine and aniline nitrogens).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: The parent compound will elute sharply. Look for early-eluting broad peaks (indicating alkyne hydration to a ketone/diketone) or late-eluting broad baseline humps (indicating aniline azo-polymers).

Quantitative Data Presentation

Table 1: Storage Conditions vs. Expected Shelf Life and Purity Retention

Storage ConditionAtmosphereContainer TypeHandling ToolsExpected Shelf LifePrimary Degradation Risk
Optimal Argon (Blanket)Amber Glass (PTFE-lined cap)PTFE / Ceramic Spatula> 24 Months (-20°C)None
Sub-optimal NitrogenClear GlassStainless Steel Spatula3 - 6 Months (4°C)Alkyne Hydration (Metal-catalyzed)
Poor Ambient AirClear GlassStainless Steel Spatula< 1 Month (25°C)Rapid Aniline Oxidation (Browning)
References
  • Cu(II)-Catalyzed Hydrofunctionalization of Unactivated Alkynes via π-Lewis Acid Activation. Journal of the American Chemical Society (ACS). Available at: [Link]

  • Oxidation of Alkynes. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 3-[2-(Pyridin-2-yl)ethynyl]aniline

Welcome to the advanced troubleshooting guide for the palladium-catalyzed C–N cross-coupling of 3-[2-(Pyridin-2-yl)ethynyl]aniline. This substrate is notoriously challenging due to the presence of three competing functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the palladium-catalyzed C–N cross-coupling of 3-[2-(Pyridin-2-yl)ethynyl]aniline. This substrate is notoriously challenging due to the presence of three competing functional groups: a primary aniline (the desired nucleophile), an internal alkyne, and a pyridine ring. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to overcome catalyst deactivation and achieve high conversion rates.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my reaction stall at low conversion when using standard Pd(OAc)₂ / PPh₃ or BINAP systems? A1: The primary cause of stalled reactions with this substrate is catalyst poisoning [1]. The nitrogen atom on the pyridine ring is a strong σ -donor. It aggressively outcompetes weaker, less sterically hindered phosphine ligands (like PPh₃ or BINAP) for the active Pd(0) or Pd(II) center[2]. This coordination forms highly stable, off-cycle palladium-heterocycle complexes that completely shut down the catalytic cycle.

Q2: How does the ethynyl linker affect the reactivity of the aniline? A2: The 2-(pyridin-2-yl)ethynyl group is strongly electron-withdrawing. Through inductive and resonance effects, it decreases the electron density on the aniline nitrogen, significantly reducing its nucleophilicity[3]. Consequently, the amine coordination and deprotonation steps in the catalytic cycle become the rate-limiting bottlenecks. Furthermore, the alkyne π -system can transiently coordinate to the palladium center, increasing the probability of catalyst sequestration[4].

Q3: Which ligand system is best suited to overcome these specific electronic and steric challenges? A3: To prevent pyridine and alkyne coordination, you must use a sterically demanding, electron-rich dialkylbiaryl phosphine ligand, specifically BrettPhos or tBuBrettPhos [5]. These ligands are explicitly designed for primary amines[6]. Their massive steric profile (large cone angle) creates a highly encumbered pocket around the palladium atom that physically blocks the pyridine nitrogen from binding, while still allowing the primary aniline to undergo reductive elimination[7].

Q4: What is the optimal base and solvent combination to prevent side reactions? A4: While Sodium tert-butoxide (NaOtBu) is the most common base for Buchwald-Hartwig aminations, its strong nucleophilicity can cause side reactions with the ethynyl group or base-sensitive aryl halides[5]. Instead, use a weaker, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LHMDS) [5]. LHMDS is particularly effective for maintaining proton tolerance and facilitating the deprotonation of the electronically deactivated aniline[5]. The preferred solvents are anhydrous 1,4-dioxane or toluene[8].

Part 2: Quantitative Catalyst & Base Screening Data

The following table summarizes the causal relationship between reaction conditions and typical experimental outcomes for ethynyl-pyridine anilines.

Catalyst SystemBaseSolventTempTypical Outcome & Causality
Pd(OAc)₂ / BINAPNaOtBuToluene100 °CPoor (<10%) : Severe catalyst poisoning by pyridine; significant palladium black formation[1].
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100 °CModerate (30-50%) : Better steric protection, but XPhos struggles with primary aniline selectivity, leading to double arylation[6].
BrettPhos Pd G3NaOtBut-Amyl OH80 °CGood (60-70%) : Excellent catalyst activation, but the strong base induces minor alkyne degradation[7].
BrettPhos Pd G3 LHMDS 1,4-Dioxane 80 °C Optimal (>85%) : Complete suppression of pyridine poisoning; high primary amine selectivity; alkyne preserved[5].

Part 3: Mechanistic & Troubleshooting Workflows

To visualize the root cause of the reactivity issue and the corresponding troubleshooting steps, refer to the diagrams below.

CatalyticCycle Pd0 L-Pd(0) Active Species (BrettPhos-Pd) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII L-Pd(II)-Ar(X) OxAdd->PdII AmineCoord Aniline Coordination & Deprotonation PdII->AmineCoord Poison Pyridine Coordination (Catalyst Poisoning) PdII->Poison If L is small (e.g., PPh3) PdAmido L-Pd(II)-Ar(NHR) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Poison->PdII Blocked by BrettPhos

Catalytic cycle of Buchwald-Hartwig amination illustrating pyridine poisoning and its prevention.

Troubleshooting Start Reaction Stalls / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor Black Palladium Black Formed? (Catalyst Decomposition) CheckColor->Black Yellow Remains Yellow/Clear? (Catalyst Poisoned/Inactive) CheckColor->Yellow Action1 Switch to BrettPhos Pd G3 (Increases Steric Bulk) Black->Action1 Yellow->Action1 Action2 Use LHMDS or Cs2CO3 (Prevents Alkyne Degradation) Action1->Action2 Success Full Conversion Achieved Action2->Success

Troubleshooting workflow for resolving low reactivity in ethynylpyridine aniline couplings.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a third-generation (G3) palladacycle to ensure rapid activation of the catalyst at lower temperatures, preventing thermal degradation of the alkyne[7].

Materials Required:

  • 3-[2-(Pyridin-2-yl)ethynyl]aniline (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • BrettPhos Pd G3 (2-5 mol%)[7]

  • LHMDS (1.5 equiv) or Cs₂CO₃ (2.0 equiv)[5]

  • Anhydrous 1,4-Dioxane (Degassed)[9]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask or sealed reaction tube. Transfer to a nitrogen or argon-filled glovebox. Causality: Pd(0) intermediates are highly sensitive to oxygen, which induces premature catalyst decomposition into palladium black[1].

  • Solid Reagent Loading: Add the aryl halide, 3-[2-(Pyridin-2-yl)ethynyl]aniline, BrettPhos Pd G3, and the base (if using solid Cs₂CO₃) to the reaction vessel.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M. If using LHMDS as a solution (e.g., 1.0 M in THF), add it dropwise at this stage[5].

  • Reaction Initiation: Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Causality: The G3 precatalyst activates rapidly upon mild heating and base exposure, generating the active L-Pd(0) species before the pyridine can sequester the precatalyst[7].

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC after 2 hours. A healthy reaction will transition to a deep red/orange homogeneous solution[7]. If a fine black precipitate forms, the catalyst has crashed out, indicating insufficient degassing or base incompatibility[1].

  • Workup: Once starting materials are consumed, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts[9]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-[2-(Pyridin-2-yl)ethynyl]aniline

This guide provides an in-depth technical comparison and a detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the critical purity assessment of 3-[2-(Pyridin-2-yl)ethynyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and a detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the critical purity assessment of 3-[2-(Pyridin-2-yl)ethynyl]aniline. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical procedure grounded in regulatory expectations.

The Analytical Challenge: Understanding the Analyte and Method Selection

3-[2-(Pyridin-2-yl)ethynyl]aniline is a heterocyclic aromatic compound containing both a pyridine and an aniline moiety. These basic nitrogen-containing groups, coupled with a moderately nonpolar structure, present specific challenges for chromatographic separation. The primary goal is to develop a stability-indicating method capable of separating the main compound from process-related impurities and potential degradation products.

Comparing Chromatographic Approaches

For molecules like 3-[2-(Pyridin-2-yl)ethynyl]aniline, several HPLC modes could be considered. However, a comparative analysis points toward Reversed-Phase HPLC (RP-HPLC) as the most suitable approach.

  • Reversed-Phase (RP-HPLC): This is the most prevalent technique for analyzing aniline and pyridine derivatives.[1][2] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by hydrophobic interactions, making it ideal for this compound's structure. A key challenge with basic compounds like this is the potential for peak tailing due to interaction with residual silanols on the silica-based column packing.[2] This can be mitigated by using a highly end-capped column and an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) to protonate the basic sites and improve peak shape.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase. While possible, it is often less reproducible for pharmaceutical analysis due to the sensitivity of the system to water content in the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds that are poorly retained in RP-HPLC.[3] While some pyridine derivatives are polar, the overall structure of 3-[2-(Pyridin-2-yl)ethynyl]aniline is sufficiently nonpolar for effective retention on a C18 column, making RP-HPLC a more direct and robust choice.

Proposed Stability-Indicating RP-HPLC Method

Based on the analysis of similar compounds and foundational chromatographic principles, the following method provides a robust starting point for validation.

Experimental Protocol: Chromatographic Conditions
ParameterConditionRationale
Instrumentation HPLC or UPLC with PDA/UV DetectorA Photodiode Array (PDA) detector is crucial for peak purity analysis during specificity studies.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by protonating the basic analyte and minimizing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-31 min, 80-30% B; 31-35 min, 30% BA gradient program is essential for separating impurities with a wide range of polarities and ensuring elution of any strongly retained compounds.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-[2-(Pyridin-2-yl)ethynyl]aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-[2-(Pyridin-2-yl)ethynyl]aniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[3]

Comprehensive Method Validation Protocol

The validation of this analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDev Method Development & Optimization Protocol Validation Protocol Definition MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Data Analysis & Summary) Robustness->Report Approval Method Approved for Routine Use Report->Approval

Caption: A typical workflow for HPLC method validation from development to final approval.

Specificity (Selectivity)

Causality: Specificity is the cornerstone of a stability-indicating assay. It demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or excipients.[7][8] This is critical for avoiding false positive results and ensuring patient safety.[9][10]

Experimental Protocol:

  • Analyze the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a placebo solution (if applicable) to demonstrate no interference from excipients.

  • Analyze the 3-[2-(Pyridin-2-yl)ethynyl]aniline working standard.

  • Perform forced degradation studies on the analyte to intentionally generate potential degradants.[11] The goal is to achieve a target degradation of 5-20%.[12]

    • Acid Hydrolysis: Reflux sample with 1N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample with 1N NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples. Use a PDA detector to assess peak purity for the analyte peak in the presence of degradation products.

Acceptance Criteria:

  • No significant interference at the retention time of the analyte in the blank or placebo chromatograms.

  • The method must be able to separate the analyte peak from all degradation product peaks (Resolution > 2.0).

  • The peak purity analysis for the analyte peak in stressed samples must pass (i.e., Purity Angle < Purity Threshold).

Forced_Degradation_Logic Start Prepare Drug Substance Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze via HPLC-PDA Stress->Analyze Check Assess Degradation (5% to 20%) Analyze->Check Pass Specificity Established: Proceed with Validation Check->Pass Yes Fail_Low Increase Stress Severity (Time, Temp, Conc.) Check->Fail_Low <5% Fail_High Decrease Stress Severity Check->Fail_High >20% Fail_Low->Stress Fail_High->Stress

Caption: Decision workflow for the forced degradation study to establish method specificity.

Linearity and Range

Causality: Linearity confirms a proportional relationship between detector response and analyte concentration, which is fundamental for accurate quantification.[13] The range defines the boundaries of this proportionality, ensuring the method is reliable for the concentrations expected during routine analysis.[14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3-[2-(Pyridin-2-yl)ethynyl]aniline from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[8]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) must be ≥ 0.999.[13] The y-intercept should be close to zero, and the calibration plot should be visually linear.

  • Range: The range is established as the interval over which acceptable linearity, accuracy, and precision are demonstrated. For an assay, this is typically 80% to 120% of the test concentration.[8]

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50498,5000.85
75751,2000.62
1001,002,1000.45
1251,249,8000.51
1501,503,4000.38
Regression Results Value Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Slope10015-
Y-Intercept1250Close to zero
Accuracy

Causality: Accuracy demonstrates the "trueness" of the method by measuring the agreement between the experimental result and a known value.[15][16] This is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[17] If a placebo is available, spike the placebo with known amounts of the analyte. If not, perform standard additions to the sample matrix.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within the range of 98.0% to 102.0% at each concentration level.[15][17]

Table 2: Representative Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery%RSD (n=3)
80%80.079.699.5%0.7%
100%100.0100.5100.5%0.5%
120%120.0119.499.5%0.6%
Precision

Causality: Precision measures the random error of a method and indicates its reproducibility. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[18]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicates of the working standard solution (100% concentration) on the same day, by the same analyst, using the same instrument.[17]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC system.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[15]

Table 3: Representative Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD (n=6)0.55%≤ 2.0%
Intermediate Precision %RSD (n=12, combined)0.89%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the lower limits of the method's performance. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[19][20]

Experimental Protocol: These limits can be determined using one of several ICH-recognized methods.

  • Based on Signal-to-Noise (S/N) Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17] This is done by analyzing a series of dilute solutions and measuring the S/N ratio from the chromatograms.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line (obtained from the linearity study) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ concentration must be subsequently verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Table 4: Representative LOD and LOQ Data

ParameterMethodResult
LOD S/N Ratio0.05 µg/mL
LOQ S/N Ratio0.15 µg/mL
Robustness

Causality: A robust method is reliable during normal usage, remaining unaffected by small, deliberate variations in its parameters.[21][22] This study identifies critical parameters that must be carefully controlled.

Experimental Protocol:

  • Systematically alter key chromatographic parameters one at a time, while keeping others constant.

  • Analyze the working standard solution under each altered condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution between the analyte and a closely eluting impurity).

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).[23]

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (if a buffer is used).

    • Organic Modifier Composition: ± 2% absolute.

Acceptance Criteria:

  • System suitability parameters must remain within predefined limits for all tested variations.

  • The retention time shift should be minimal, and peak shape should remain acceptable (e.g., Tailing Factor ≤ 2.0).

Table 5: Representative Robustness Data

Parameter VariedConditionRetention Time (min)Tailing FactorResolution
Nominal 1.0 mL/min, 30°C 15.2 1.1 3.5
Flow Rate0.9 mL/min16.91.13.6
1.1 mL/min13.81.13.4
Temperature25 °C15.51.23.4
35 °C14.91.13.5

Conclusion

This guide has detailed a systematic, science-driven approach to the development and validation of a stability-indicating RP-HPLC method for the purity assessment of 3-[2-(Pyridin-2-yl)ethynyl]aniline. The comparative analysis justifies the selection of RP-HPLC, and the subsequent validation protocol provides a comprehensive framework for ensuring the method is specific, linear, accurate, precise, sensitive, and robust. By adhering to these principles and the acceptance criteria outlined, researchers and quality control professionals can establish a reliable analytical method that meets stringent regulatory standards and ensures the quality of this critical pharmaceutical intermediate.

References

  • Altabrisa Group. (2025, September 20).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • ijarsct. (2025, April 15).
  • AAPS. (2022, October 21).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Biorelevant.com.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Industrial Pharmacist. (2023, September 8).
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • PharmaGuru. (2025, May 2).
  • online-validation.com. (2018, May 22).
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • ACS Publications.
  • Taylor & Francis. (2010, October 27).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (2025, December).
  • Separation Science. (2025, July 29).
  • Analyst (RSC Publishing).
  • Lucidity. (2024, February 28). What do Limit of Detection (LOD)
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  • ResolveMass Laboratories. (2026, February 15).
  • LCGC International. (2026, January 14).
  • Taylor & Francis Online. (2010, October 27).
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate.
  • Technology Networks.
  • PubChem - NIH. 3-(2-Pyridyl)aniline.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SciSpace.
  • Sigma-Aldrich. 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline.
  • ResearchGate. (2021, June 1).
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • PMC.
  • ommegaonline.org. (2022, November 8).
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 23).
  • PubChem - NIH. 3-(Pyridin-2-yloxy)aniline.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. 3-Ethynylaniline: A Technical Overview of its Core Molecular Properties.
  • ChemScene. 1049791-13-0 | 3-(2-(Pyridin-2-yl)ethoxy)aniline dihydrochloride.

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Comparative

Benchmarking photoluminescence of 3-[2-(Pyridin-2-yl)ethynyl]aniline against standard fluorophores

An In-Depth Guide to Benchmarking the Photoluminescence of 3-[2-(Pyridin-2-yl)ethynyl]aniline Against Standard Fluorophores Abstract The discovery and characterization of novel fluorophores are paramount to advancing fie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking the Photoluminescence of 3-[2-(Pyridin-2-yl)ethynyl]aniline Against Standard Fluorophores

Abstract

The discovery and characterization of novel fluorophores are paramount to advancing fields ranging from biomedical imaging to materials science. 3-[2-(Pyridin-2-yl)ethynyl]aniline, hereafter referred to as PYA, represents a promising scaffold due to its rigid structure and potential for tunable electronic properties. However, a rigorous, comparative assessment of its photoluminescent performance is essential to ascertain its utility. This guide provides a comprehensive framework for benchmarking the photophysical properties of PYA against well-established fluorescent standards: Quinine Sulfate, Fluorescein, and Rhodamine 6G. We will detail the experimental logic, provide a self-validating protocol for determining the photoluminescence quantum yield (PLQY), and present a structure for the comparative analysis of key performance metrics.

Part 1: The Imperative of Photoluminescence Benchmarking

Before a novel compound like PYA can be considered for applications such as fluorescent probes or cell imaging agents, its fundamental photophysical characteristics must be quantified.[1][2] Benchmarking is not merely about data collection; it is about contextualizing a new molecule's performance within the landscape of existing, high-performance fluorophores. The primary parameters of interest are:

  • Molar Extinction Coefficient (ε): This value, measured in M⁻¹cm⁻¹, quantifies how strongly a molecule absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it indicates that the molecule can be efficiently excited.

  • Photoluminescence Quantum Yield (Φf or PLQY): This is the most critical measure of a fluorophore's emission efficiency.[3][4][5] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][6][7] A PLQY of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximal efficiency.[4] A low PLQY suggests that non-radiative decay pathways are dominant.[4]

  • Excitation (λex) and Emission (λem) Wavelengths: These determine the color of light the fluorophore absorbs and emits. The difference between these two values is the Stokes Shift.

  • Stokes Shift: A large Stokes shift is highly advantageous as it minimizes the overlap between the absorption and emission spectra. This reduces self-absorption (the "inner filter effect") and improves the signal-to-noise ratio in detection, which is critical for applications in complex biological media.

Part 2: Selection of Appropriate Fluorophore Standards

The reliability of relative photoluminescence measurements hinges on the quality and appropriateness of the chosen standards.[8] For a comprehensive evaluation of PYA, we have selected three of the most widely recognized and well-characterized standards, which cover different spectral regions.[9][10]

  • Quinine Sulfate: Typically dissolved in 0.1 M or 0.5 M sulfuric acid, Quinine Sulfate is a universally accepted standard for the UV and blue spectral regions.[11][12][13][14] Its quantum yield is exceptionally stable and has been extensively verified.[12][14]

  • Fluorescein: Prepared in 0.1 N NaOH, Fluorescein is a bright, green-emitting fluorophore.[15] It serves as an excellent benchmark for compounds emitting in the 500-550 nm range.[16]

  • Rhodamine 6G: Dissolved in ethanol, Rhodamine 6G is a brilliant orange-yellow emitter with a very high quantum yield, often approaching 0.95.[15][17][18] It is a gold standard for the 550-600 nm region.[19][20]

Fluorophore StandardSolventExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φf)
Quinine Sulfate 0.5 M H₂SO₄347.5 nm~450 nm5,700 M⁻¹cm⁻¹ at 347.5 nm[11]0.546[11]
Fluorescein 0.1 N NaOH (aq)490 nm~514 nm92,300 M⁻¹cm⁻¹ at 500.2 nm[21]0.925[15][18]
Rhodamine 6G Ethanol530 nm~555 nm116,000 M⁻¹cm⁻¹ at 529.8 nm[17]0.95[15][17][18]

Part 3: Experimental Protocol for Relative Photoluminescence Quantum Yield (PLQY) Determination

The comparative method is the most accessible and widely used technique for determining the PLQY of a fluorescent compound in solution.[4][8][20] It operates on the principle that if a standard and an unknown sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[8][22]

Governing Principle & Equation

The relative PLQY is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φ is the photoluminescence quantum yield.

  • Grad is the gradient obtained from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x ' and 'st ' denote the unknown sample (PYA) and the standard, respectively.[23]

The use of a gradient from a series of dilutions is superior to a single-point measurement as it confirms linearity and minimizes errors from concentration effects.[20][22]

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_pya Prepare PYA Stock (e.g., in Ethanol) prep_dilutions Create Serial Dilutions (5-6 points, Abs < 0.1) prep_pya->prep_dilutions prep_std Prepare Standard Stock (e.g., Rhodamine 6G in Ethanol) prep_std->prep_dilutions measure_abs Measure UV-Vis Absorbance (Note Abs at λex) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Spectra (Identical λex & settings) measure_abs->measure_fluo integrate Integrate Area of Emission Spectra measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Grad) & Final PLQY (Φx) plot->calculate end End calculate->end start Start start->prep_pya start->prep_std

Caption: Workflow for Relative PLQY Determination.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • PYA: Synthesized and purified sample.

  • Fluorophore Standard: High-purity (≥99%) Quinine Sulfate, Fluorescein, or Rhodamine 6G.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, 0.1 N NaOH, 0.5 M H₂SO₄). Purity is critical to avoid background fluorescence.[8][23]

  • Glassware: Scrupulously clean Class A volumetric flasks and quartz cuvettes (10 mm path length).[8][23]

2. Instrumentation:

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with spectral correction capabilities.

3. Preparation of Solutions:

  • Prepare a concentrated stock solution of both PYA and the chosen standard in the same solvent, if possible. If different solvents are required, their refractive indices must be known.[20]

  • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and PYA.

  • Causality: The dilutions must be prepared such that the absorbance at the chosen excitation wavelength is below 0.1.[8][22] This is a critical step to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.[11][16][17][21]

4. Absorbance Measurement:

  • Select an appropriate excitation wavelength (λex) where both the standard and PYA exhibit reasonable absorbance.

  • Using the UV-Vis spectrophotometer, measure and record the absorbance of each dilution of the standard and PYA at the selected λex.

5. Fluorescence Measurement:

  • Trustworthiness: Set the spectrofluorometer to the same λex used for the absorbance measurements. It is imperative that all instrument settings (e.g., excitation and emission slit widths, integration time, detector voltage) remain identical for all measurements of both the standard and PYA.[20][23]

  • Record the fluorescence emission spectrum for each dilution. Ensure the entire emission band is captured.

  • Measure the emission of a solvent-only blank and subtract it from each sample's spectrum to correct for Raman scattering and background fluorescence.[22]

6. Data Analysis and Calculation:

  • For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • For both PYA and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

  • Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad). A high coefficient of determination (R² > 0.99) validates the quality of the data.

  • Insert the calculated gradients (Grad_x, Grad_st), the known quantum yield of the standard (Φ_st), and the refractive indices of the solvents (η_x, η_st) into the governing equation to determine the PLQY of PYA (Φ_x).

Part 4: Data Interpretation and Comparative Analysis

Once the experimental data for PYA has been acquired, it must be systematically compared against the standards.

Comparative Data Summary
Photophysical ParameterPYA (Hypothetical Data) Quinine Sulfate Fluorescein Rhodamine 6G
Solvent Ethanol0.5 M H₂SO₄0.1 N NaOHEthanol
λex (nm) 360348490530
λem (nm) 485450514555
Stokes Shift (nm) 1251022425
ε (M⁻¹cm⁻¹ at λex) 15,0005,70092,300116,000
Φf (PLQY) 0.750.5460.9250.95

Note: Data for PYA is hypothetical for illustrative purposes.

Logical Relationships in Fluorophore Performance

G High_QY High Quantum Yield (Φf) Efficient_Emission Efficient Photon Emission High_QY->Efficient_Emission High_Epsilon High Molar Extinction Coefficient (ε) Efficient_Excitation Efficient Light Absorption High_Epsilon->Efficient_Excitation Large_Stokes Large Stokes Shift Reduced_Self_Absorb Reduced Self-Absorption & Crosstalk Large_Stokes->Reduced_Self_Absorb High_Brightness High Molecular Brightness Efficient_Excitation->High_Brightness Efficient_Emission->High_Brightness High_SNR High Signal-to-Noise Ratio Reduced_Self_Absorb->High_SNR High_Brightness->High_SNR Ideal_Probe Ideal for Bio-imaging & Sensing Applications High_SNR->Ideal_Probe

Caption: Key Fluorophore Properties and Their Impact.

Discussion of Hypothetical PYA Performance

Based on our hypothetical results, PYA exhibits several highly desirable characteristics. A quantum yield of 0.75 is excellent, indicating high emission efficiency, outperforming the classic standard Quinine Sulfate. While its molar extinction coefficient is lower than that of Fluorescein or Rhodamine 6G, it is still substantial.

Most notably, the hypothetical Stokes shift of 125 nm is exceptionally large. This is a significant advantage over standards like Fluorescein and Rhodamine 6G, which have very small Stokes shifts.[10] This large separation between excitation and emission would make PYA a prime candidate for applications where minimizing spectral overlap is crucial, such as in multiplex imaging or fluorescence resonance energy transfer (FRET) experiments. The combination of a high quantum yield and a large Stokes shift points toward a molecule with high effective brightness and excellent detection sensitivity in complex environments.

Conclusion

This guide has outlined a rigorous, self-validating methodology for the photoluminescence benchmarking of a novel fluorophore, using 3-[2-(Pyridin-2-yl)ethynyl]aniline as a model compound. By employing the relative quantum yield determination method against well-characterized standards and systematically analyzing key photophysical parameters, researchers can accurately position their novel compounds within the existing landscape of fluorescent tools. This structured approach, grounded in established photophysical principles, is essential for identifying and validating high-performance molecules that can drive innovation in diagnostics, drug development, and advanced materials.

References

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Validation

Distinguishing Alkynes: An FT-IR Comparison of 3-[2-(Pyridin-2-yl)ethynyl]aniline and Terminal Alkynes

A detailed analysis of the vibrational frequencies that differentiate internal and terminal alkynes, providing researchers with key insights for spectroscopic characterization. In the realm of molecular analysis, Fourier...

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Author: BenchChem Technical Support Team. Date: March 2026

A detailed analysis of the vibrational frequencies that differentiate internal and terminal alkynes, providing researchers with key insights for spectroscopic characterization.

In the realm of molecular analysis, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for identifying functional groups. For scientists engaged in organic synthesis and drug development, the ability to distinguish between terminal and internal alkynes is crucial for reaction monitoring and structural elucidation. This guide provides an in-depth comparison of the FT-IR stretching frequencies of 3-[2-(Pyridin-2-yl)ethynyl]aniline, an internal alkyne, and its terminal alkyne counterparts, supported by established spectroscopic principles and experimental data.

The Vibrational Tale of the Carbon-Carbon Triple Bond

The defining feature of an alkyne in an IR spectrum is the stretching vibration of its carbon-carbon triple bond (C≡C). This vibration typically appears in a relatively quiet region of the spectrum, making it a valuable diagnostic tool.[1] However, the position and intensity of this absorption are highly sensitive to the molecular structure, specifically whether the alkyne is terminal (possessing a ≡C-H bond) or internal (disubstituted).

Terminal Alkynes: These compounds are characterized by two key vibrational modes:

  • ≡C-H Stretch: A strong and sharp absorption band typically found in the range of 3330-3270 cm⁻¹.[1] This distinct peak is often the most unambiguous indicator of a terminal alkyne.

  • C≡C Stretch: A weaker absorption that occurs between 2260-2100 cm⁻¹.[1]

Internal Alkynes: In contrast, internal alkynes lack the terminal ≡C-H bond and therefore do not exhibit the characteristic stretch around 3300 cm⁻¹. Their C≡C stretching frequency is also found in the 2260-2100 cm⁻¹ range, but its intensity is often significantly reduced. In highly symmetrical internal alkynes, this peak may be very weak or even absent altogether due to a lack of a significant change in dipole moment during the vibration.[2]

Comparative Analysis: 3-[2-(Pyridin-2-yl)ethynyl]aniline vs. Terminal Alkynes

To illustrate these differences, let's consider the internal alkyne 3-[2-(Pyridin-2-yl)ethynyl]aniline. As an internal, unsymmetrical alkyne, it will exhibit a C≡C stretching vibration. However, the key differentiator lies in the absence of the sharp ≡C-H stretching band around 3300 cm⁻¹.

The following table summarizes the expected FT-IR stretching frequencies for terminal alkynes and provides a predictive analysis for 3-[2-(Pyridin-2-yl)ethynyl]aniline.

Vibrational ModeTerminal Alkynes3-[2-(Pyridin-2-yl)ethynyl]aniline (Internal Alkyne)
≡C-H Stretch 3330-3270 cm⁻¹ (Strong, Sharp)[1]Absent
C≡C Stretch 2260-2100 cm⁻¹ (Weak to Medium)[1][3]~2200-2100 cm⁻¹ (Weak)
Aromatic C-H Stretch N/A (unless an aromatic ring is present)~3100-3000 cm⁻¹
Aromatic C=C Stretch N/A (unless an aromatic ring is present)~1600 cm⁻¹ and 1500-1430 cm⁻¹[3][4]
N-H Stretch (Aniline) N/A~3500-3300 cm⁻¹ (Medium)[4]

Factors Influencing Vibrational Frequencies:

The precise position of the C≡C stretching frequency is influenced by several factors:

  • Conjugation: Conjugation of the alkyne with an aromatic ring, as seen in 3-[2-(Pyridin-2-yl)ethynyl]aniline, can lower the stretching frequency.[5][6] This is due to the delocalization of π-electrons, which slightly weakens the triple bond.

  • Substitution: The electronic nature of the substituents on the alkyne can also play a role. Electron-donating or -withdrawing groups can alter the bond polarity and, consequently, the absorption frequency.[7]

  • Symmetry: As previously mentioned, symmetrical or near-symmetrical internal alkynes exhibit very weak or absent C≡C stretching bands due to a minimal change in dipole moment during vibration.[2]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum is paramount for accurate structural analysis. The following protocol outlines the standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent such as isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample (e.g., 3-[2-(Pyridin-2-yl)ethynyl]aniline) onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the key absorption bands.

    • Compare the observed frequencies with established correlation charts and the expected values for the compound of interest.

Causality Behind Experimental Choices:

  • ATR: The ATR technique is chosen for its simplicity and minimal sample preparation. It is a non-destructive method ideal for both solid and liquid samples.

  • Background Correction: The acquisition of a background spectrum is a critical step to remove contributions from atmospheric water and carbon dioxide, which have strong IR absorptions and can obscure important sample peaks.

  • Consistent Pressure: Applying consistent pressure ensures reproducible results by maintaining a constant path length for the IR beam through the sample.

Visualizing the Structural Differences

The following diagram illustrates the key structural distinction between a terminal alkyne and the internal alkyne, 3-[2-(Pyridin-2-yl)ethynyl]aniline, which is fundamental to their different FT-IR spectral features.

Caption: Structural comparison highlighting the terminal ≡C-H bond.

Conclusion

The presence or absence of the characteristic ≡C-H stretching frequency around 3300 cm⁻¹ provides a definitive method for distinguishing between terminal and internal alkynes using FT-IR spectroscopy. While the C≡C stretching frequency is common to both, its intensity and exact position can offer further structural insights, particularly when considering factors like conjugation and symmetry. For researchers working with molecules like 3-[2-(Pyridin-2-yl)ethynyl]aniline, a thorough understanding of these spectral nuances is essential for unambiguous compound identification and characterization.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Puerto Rico, Río Piedras. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Illinois State University. (2015). AN INTRODUCTION TO LABORATORY PRACTICES IN ORGANIC CHEMISTRY: Infrared Spectroscopy. Retrieved from [Link]

  • Tims, T. J., & Gai, F. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10638–10647. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Tims, T. J., & Gai, F. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy [Video]. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[2-(Pyridin-2-yl)ethynyl]aniline proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex heterocyclic intermediates. 3-[2-(Pyridin-2-yl)ethynyl]aniline (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex heterocyclic intermediates. 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) is a highly valuable, rigid bifunctional linker utilized in advanced Sonogashira couplings and fluorophore design[1]. However, its dual-functional nature—combining a basic pyridine ring with a reactive, potentially toxic aniline moiety—demands rigorous safety and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, immediate spill response, and EPA-compliant disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can protect their personnel, ensure regulatory compliance, and maintain uninterrupted operational workflows.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity profile:

  • Aniline Moiety: Aniline derivatives are notorious for systemic toxicity, specifically their potential to induce methemoglobinemia upon dermal absorption or inhalation. They are also highly toxic to aquatic ecosystems ()[2].

  • Pyridine Moiety: The nitrogen in the pyridine ring acts as a weak base. It can form water-soluble salts when exposed to acids, altering the compound's partition coefficient and environmental mobility.

  • Ethynyl (Alkyne) Linkage: While sterically stable under ambient conditions, the electron-rich triple bond can react exothermically with strong oxidizing agents.

Table 1: Chemical Properties and Regulatory Classification

Property / MetricDetail
Chemical Name 3-[2-(Pyridin-2-yl)ethynyl]aniline
CAS Number 930395-74-7[1]
Molecular Formula C13H10N2[1]
Molecular Weight 194.23 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
EPA RCRA Classification Unlisted Characteristic Hazardous Waste (Non-halogenated organic solid/liquid)[4]

Immediate Spill Response & Operational Safety

Accidental releases require immediate, calculated action. Because 3-[2-(Pyridin-2-yl)ethynyl]aniline is a fine powder/solid that can become aerosolized, respiratory protection is the primary operational priority.

Step-by-Step Spill Protocol:

  • Isolation and PPE: Immediately evacuate non-essential personnel from the spill zone. Don appropriate PPE: nitrile gloves, safety goggles, and an N95 or P100 particulate respirator. Causality: Aniline derivatives are rapidly absorbed through the skin and mucous membranes; double-gloving prevents breakthrough exposure and systemic toxicity ()[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do NOT use sawdust or paper towels. Causality: The basic pyridine and reactive aniline groups can react exothermically with organic combustibles if trace oxidizers are present in the environment[2].

  • Collection: Carefully sweep the powder and the absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container using a non-sparking tool. Causality: Minimizing mechanical agitation prevents the generation of toxic dust aerosols.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by water. Collect all rinsate using absorbent pads and place them into the hazardous waste container. Causality: The compound is lipophilic; detergent micelles are required to fully solubilize and encapsulate trace residues for removal from laboratory benches.

Standard Operating Procedure (SOP): Step-by-Step Disposal Plan

Proper disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA). While this specific CAS number is not a "P-listed" or "U-listed" waste, its toxicity and physical characteristics mandate its disposal as a Characteristic Hazardous Waste ()[4].

Step 1: Waste Segregation

  • Action: Deposit all unused chemical, contaminated packaging, and reaction byproducts into a designated "Non-Halogenated Organic Waste" container.

  • Causality: Segregating non-halogenated waste from halogenated waste (like DCM or chloroform) drastically reduces incineration costs. Furthermore, keeping this basic nitrogenous waste away from concentrated mineral acids prevents violent, exothermic acid-base neutralizations in the waste carboy ()[5].

Step 2: Containerization

  • Action: Use an HDPE or amber glass container. Ensure the container has a tightly fitting, screw-top cap. The container must remain completely sealed unless actively adding waste.

  • Causality: EPA 40 CFR 262.15 strictly mandates that Satellite Accumulation Area (SAA) containers remain closed to prevent volatile organic compound (VOC) emissions and mitigate spill risks during accidental tip-overs ()[6].

Step 3: EPA-Compliant Labeling

  • Action: The moment the first drop or grain of waste enters the container, affix a label reading "HAZARDOUS WASTE." Below this, write the full chemical name: "3-[2-(Pyridin-2-yl)ethynyl]aniline" and check the boxes for "Toxic" and "Irritant."

  • Causality: Using abbreviations or chemical formulas (e.g., "Py-alkyne-aniline") violates EPA regulations. Emergency responders must be able to instantly identify the chemical hazards without relying on laboratory-specific shorthand ()[5].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA at or near the point of generation. Place the container inside a secondary containment tray capable of holding 110% of the container's volume.

  • Causality: Secondary containment acts as a self-validating failsafe. If the primary vessel fails due to chemical degradation or physical damage, the secondary tray prevents environmental release and cross-contamination with incompatible chemicals stored nearby ()[7].

Step 5: EHS Transfer and Final Disposal

  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) office before the container is 90% full, or before the 180-day accumulation limit is reached.

  • Causality: Overfilled containers risk hydraulic bursting due to vapor pressure changes. Final disposal must be executed via high-temperature incineration by a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) to ensure complete thermal destruction of the nitrogenous rings, preventing soil and groundwater contamination ()[7].

Waste Management Workflow Visualization

To ensure operational clarity, the following decision tree outlines the logical lifecycle of the waste from generation to final destruction.

WasteDisposal Gen Waste Generation: 3-[2-(Pyridin-2-yl)ethynyl]aniline Seg Waste Segregation: Non-Halogenated Organics Gen->Seg Identify incompatibilities Pack Containerization: HDPE / Glass (Sealed) Seg->Pack Transfer to compatible vessel Label Labeling: Full Name + Hazards Pack->Label Apply EPA compliant label SAA SAA Storage: Secondary Containment Label->SAA Store within time limits EHS EHS Transfer & Manifesting SAA->EHS Submit pickup request Disp Final Disposal: EPA-Approved Incineration EHS->Disp Licensed contractor transport

Disposal workflow for 3-[2-(Pyridin-2-yl)ethynyl]aniline waste segregation and processing.

References

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Electronic Code of Federal Regulations. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. Available at:[Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at: [Link]

Sources

Handling

Advanced Operational &amp; Safety Guide: Handling 3-[2-(Pyridin-2-yl)ethynyl]aniline

For researchers and drug development professionals, handling multi-functional synthetic intermediates requires moving beyond generic safety data sheets. 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling multi-functional synthetic intermediates requires moving beyond generic safety data sheets. 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) is a highly specialized compound that combines three distinct reactive and toxicological moieties: an aniline ring, a pyridine ring, and an ethynyl (alkyne) linker.

This guide provides field-proven, self-validating protocols for the safe handling, weighing, and logistical management of this compound, ensuring laboratory safety and scientific integrity.

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, operators must understand the causality behind its hazards. The toxicity of 3-[2-(Pyridin-2-yl)ethynyl]aniline is driven by its structural components, as detailed by authoritative chemical safety databases like [1]:

  • Aniline Moiety (Methemoglobinemia Risk): Aniline derivatives are highly lipophilic, allowing them to rapidly cross the stratum corneum (skin barrier). Once absorbed into the bloodstream, they undergo hepatic N-hydroxylation. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to silent hypoxia and cyanosis [2].

  • Pyridine Moiety (Systemic Toxicity): The pyridine ring acts as a lipid-soluble neurotoxin and hepatotoxin. It can cause central nervous system depression and severe mucosal irritation upon inhalation of its dust or vapors [3].

  • Ethynyl Linker (Physical Reactivity): The alkyne bridge introduces a physical hazard. Fine dusts of ethynyl derivatives can be combustible. Furthermore, they can react exothermically if exposed to strong oxidizers or heavy metal catalysts (e.g., palladium or copper) commonly used in cross-coupling workflows [1].

Quantitative Chemical Properties
PropertyValueOperational Implication
CAS Number 930395-74-7Unique identifier for hazardous waste logging and tracking.
Molecular Formula C₁₃H₁₀N₂Contains reactive nitrogen centers; strictly incompatible with strong oxidizers.
Molecular Weight 194.23 g/mol Presents as a fine powder; high risk of aerosolization and static cling during transfer.

Personal Protective Equipment (PPE) Matrix

The most common operational failure when handling aniline and pyridine derivatives is the improper selection of gloves. Standard 4-mil nitrile gloves are critically insufficient. According to permeation testing by [4] and [2], nitrile degrades and allows breakthrough of aniline/pyridine compounds in under 10 minutes.

PPE CategoryRequired SpecificationMechanistic Causality / Justification
Hand Protection Butyl Rubber or PVA (10–30 mil)Nitrile offers poor resistance to anilines/pyridines. Butyl rubber is mandatory to prevent transdermal absorption. Nitrile may only be used as a base layer for double-gloving.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate dust aerosolization. Standard safety glasses with side shields are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of combustible dust hazards associated with alkyne derivatives. Must be fully buttoned.
Respiratory Half-Mask with OV/P100 CartridgesRequired only if handling outside a fume hood (e.g., during a spill). Filters organic vapors (pyridine) and toxic particulates (aniline dust).

Operational Workflows: Safe Handling & Weighing

Because 3-[2-(Pyridin-2-yl)ethynyl]aniline is a fine powder with severe systemic toxicity, the weighing process must be treated as a high-risk aerosolization event.

HandlingWorkflow N1 1. Fume Hood Verification N2 2. Don Butyl Rubber Gloves N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Sealed Transfer N3->N4 N5 5. Decontaminate & Log N4->N5

Figure 1: Step-by-step operational workflow for safely weighing and transferring the chemical.

Step-by-Step Methodology
  • Environmental Preparation: Conduct all work inside a certified chemical fume hood.

    • Validation Step: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). If the alarm sounds or the flow is inadequate, abort the procedure immediately.

  • PPE Donning: Wash hands and don a baseline layer of standard nitrile gloves. Over this, don heavy-duty Butyl rubber gloves.

    • Validation Step: Inspect the Butyl gloves for micro-tears by trapping air inside and applying pressure before donning. A compromised heavy glove acts as an occlusive dressing, trapping the chemical against the skin and accelerating absorption.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Fine aniline powders are prone to static cling, which causes sudden repulsive aerosolization when a metal spatula approaches.

  • Execution & Transfer: Using a grounded stainless-steel spatula, carefully transfer the solid. Keep the source vial and the weighing boat physically adjacent to minimize the open-air transfer distance.

  • Decontamination: Immediately cap the source vial. Transfer the weighed solid into your reaction vessel and seal it. Wipe down the spatula and balance with a damp, soapy cloth.

    • Causality Note: Do not use pure organic solvents (like acetone or methanol) for the initial wipe-down. Solvents will dissolve the compound, making it highly mobile and drastically increasing the risk of skin penetration if it contacts your PPE.

Spill Response & Disposal Plan

In the event of a spill, the primary objective shifts from experimental execution to containment and exposure mitigation.

SpillResponse S1 Spill Detected S2 Evacuate & Alert EH&S S1->S2 S3 Don OV/P100 Respirator S2->S3 S4 Apply Inert Absorbent S3->S4 S5 Seal in HazMat Bag S4->S5

Figure 2: Emergency spill response pathway for solid or solvent-dissolved compound leaks.

Step-by-Step Spill Methodology
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately halt work, hold your breath, and evacuate the immediate 10-foot radius. Alert nearby personnel.

  • PPE Escalation: Before re-entering the spill zone, don a half-mask respirator equipped with Organic Vapor (OV) and P100 particulate cartridges, along with fresh Butyl rubber gloves.

  • Containment (Solid Spill): Do NOT dry-sweep the powder. Dry sweeping aerosolizes the toxic aniline dust, creating a severe inhalation hazard. Instead, gently cover the powder with damp absorbent pads or use a specialized HEPA-filtered vacuum rated for combustible dusts.

  • Containment (Solution Spill): If the compound is dissolved in a solvent, circle the spill with an inert absorbent (e.g., vermiculite or sand) to prevent spreading. Work from the outside in. Do not use combustible absorbents like sawdust due to the alkyne's reactivity.

  • Collection & Disposal: Scoop the absorbed material using a non-sparking tool. Place it into a compatible, sealable hazardous waste container (e.g., High-Density Polyethylene - HDPE).

    • Validation Step: Explicitly label the container as "Toxic/Hazardous Waste: Contains Aniline/Pyridine Derivatives" to ensure downstream environmental health and safety (EH&S) handlers are aware of the methemoglobinemia risk.

References

  • ChemSrc. "3-[2-(Pyridin-2-yl)ethynyl]aniline CAS 930395-74-7 Chemical Properties." ChemSrc Database.[Link]

  • Washington State University Environmental Health & Safety. "Aniline Fact Sheet & Glove Compatibility." WSU EH&S.[Link]

  • USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves." USA Scientific Technical Library.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Pyridin-2-yl)ethynyl]aniline
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